3-Phenyl-1H-indole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-14/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDBFQTUGJUCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489899 | |
| Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-66-8 | |
| Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Phenyl-1H-indole-2-carbaldehyde. As a key heterocyclic building block, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document delves into its chemical characteristics, provides a detailed synthetic protocol, and explores its reactivity and potential as a scaffold for the development of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. 3-Phenyl-1H-indole-2-carbaldehyde, featuring a phenyl group at the 3-position and a formyl group at the 2-position, represents a versatile intermediate for the synthesis of more complex molecular architectures. The presence of the reactive aldehyde group, coupled with the steric and electronic influence of the phenyl substituent, makes it a valuable synthon for generating diverse chemical libraries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Phenyl-1H-indole-2-carbaldehyde is crucial for its effective use in synthesis and for predicting its behavior in biological systems.
Core Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO | [2] |
| IUPAC Name | 3-phenyl-1H-indole-2-carbaldehyde | [2] |
| CAS Number | 6915-66-8 | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | Pale-yellow solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined; related 3-Methyl-1H-indole-2-carboxaldehyde melts at 140-142 °C. | [1] |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers (predicted based on related compounds). | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 3-Phenyl-1H-indole-2-carbaldehyde.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm), the N-H proton of the indole ring (a broad singlet), and aromatic protons from both the indole and phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a distinctive signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), in addition to the signals for the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde (around 1650-1700 cm⁻¹) and a band for the N-H stretching vibration of the indole ring (around 3300-3400 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 221.
Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Reaction Principle
The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction proceeds through the electrophilic substitution of the indole ring with the Vilsmeier reagent (chloroiminium ion). The reaction generally favors formylation at the electron-rich 3-position of the indole. However, by employing a starting material that already has a substituent at the 3-position, the formylation can be directed to the 2-position.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on established methods for indole formylation.[6] Optimization may be required for specific laboratory conditions and scales.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Sources
3-Phenyl-1H-indole-2-carbaldehyde (CAS 6915-66-8): Technical Synthesis and Application Guide
Topic: 3-Phenyl-1H-indole-2-carbaldehyde CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Phenyl-1H-indole-2-carbaldehyde (CAS 6915-66-8) is a critical heterocyclic scaffold in medicinal chemistry, distinguished by its specific substitution pattern: a phenyl group at the C3 position and a reactive formyl group at the C2 position.[1] Unlike the more common 3-formylindoles (derived from standard electrophilic substitution), this 2-formyl isomer serves as a specialized precursor for tubulin polymerization inhibitors, kinase inhibitors (EGFR/VEGFR), and Schiff base-derived antioxidants. This guide provides a rigorous analysis of its chemical identity, synthetic pathways, and utility in drug discovery.
Chemical Identity & Properties
The structural integrity of 3-phenyl-1H-indole-2-carbaldehyde relies on the steric and electronic interplay between the C3-phenyl ring and the C2-aldehyde. The C3-phenyl group blocks the most nucleophilic site of the indole, directing subsequent electrophilic attacks or necessitating specific lithiation strategies for functionalization at C2.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Registry Number | 6915-66-8 |
| IUPAC Name | 3-Phenyl-1H-indole-2-carbaldehyde |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| SMILES | O=Cc2nc1ccccc1c2c3ccccc3 |
| Appearance | Pale yellow to off-white solid |
| Predicted LogP | ~3.65 |
| TPSA | 32.86 Ų |
| H-Bond Donors/Acceptors | 1 / 1 |
Synthetic Pathways[5][6]
Synthesizing the 2-carbaldehyde derivative requires overcoming the natural tendency of the indole ring to react at the C3 position. Since the C3 position is occupied by a phenyl group, direct formylation can target the C2 position, though lithiation strategies often yield higher regioselectivity.
Method A: Vilsmeier-Haack Formylation (Direct)
While the Vilsmeier-Haack reaction typically targets C3, the presence of the C3-phenyl substituent sterically and electronically forces the electrophilic Vilsmeier reagent (chloroiminium ion) to attack the C2 position.
Protocol:
-
Reagent Formation: To a stirred solution of anhydrous DMF (3.0 equiv) at 0°C, POCl₃ (1.2 equiv) is added dropwise under argon. The mixture is stirred for 30 min to generate the Vilsmeier reagent.
-
Addition: A solution of 3-phenylindole (1.0 equiv) in DMF is added slowly, maintaining the temperature below 5°C.
-
Reaction: The mixture is heated to 60–80°C for 4–6 hours. The C3-phenyl group blocks the primary nucleophilic site, directing formylation to C2.
-
Hydrolysis: The reaction is quenched with ice-cold saturated sodium acetate (NaOAc) solution and stirred for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: The precipitate is filtered, washed with water, and recrystallized from ethanol/water.
Method B: C2-Lithiation and Formylation (Regioselective)
This method is preferred for high-value synthesis as it relies on the acidity of the C2 proton in 3-substituted indoles.
Protocol:
-
Protection (Optional but Recommended): Protection of the N-H (e.g., with SEM or Boc) prevents deprotonation at nitrogen, though direct C2-lithiation of N-unsubstituted indoles is possible using 2 equivalents of base (one for N-H, one for C2-H).
-
Lithiation: To a solution of 3-phenylindole (1.0 equiv) in anhydrous THF at -78°C, n-Butyllithium (n-BuLi, 2.2 equiv) is added dropwise.
-
Formylation: After stirring for 1 hour at -78°C, anhydrous DMF (3.0 equiv) is added.
-
Quench: The mixture is warmed to room temperature and quenched with 1M HCl.
Visualization: Vilsmeier-Haack Mechanism at C2
The following diagram illustrates the mechanistic flow when the C3 position is blocked.
Reactivity & Medicinal Chemistry Applications[7][8][9]
The 2-carbaldehyde group serves as a versatile "warhead" for further functionalization. The conjugation between the indole nitrogen lone pair, the C2-double bond, and the aldehyde carbonyl creates a unique electronic environment.
Tubulin Polymerization Inhibition
Derivatives of 3-phenylindole-2-carbaldehyde, particularly Schiff bases (imines), have demonstrated potent antimitotic activity.[2]
-
Mechanism: Binding to the colchicine site of tubulin.
-
SAR Insight: The 3-phenyl ring mimics the pharmacophore of combretastatin A-4, while the 2-substituent (derived from the aldehyde) locks the conformation.
Schiff Base Formation (Thiosemicarbazones)
Reaction with thiosemicarbazides yields thiosemicarbazones, which coordinate with transition metals (Cu, Fe) to generate ROS (Reactive Oxygen Species) in cancer cells or chelate metals in Alzheimer's pathology.
Reaction:
Kinase Inhibition (EGFR/VEGFR)
The scaffold serves as a bioisostere for other fused heterocycles in kinase inhibitors. The aldehyde can be converted to acrylamides or condensed with other heterocycles to target the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor).
Visualization: Synthetic Utility Workflow
Experimental Characterization
To validate the synthesis of CAS 6915-66-8, researchers should look for the following spectroscopic signatures.
¹H NMR (DMSO-d₆, 400 MHz)
-
Aldehyde (-CHO): Singlet,
ppm. -
Indole NH: Broad singlet,
ppm (exchangeable with D₂O). -
Aromatic Protons: Multiplets,
ppm. The 3-phenyl group signals will overlap with the indole benzenoid protons.
IR Spectroscopy (KBr)
-
C=O Stretch: Strong band at
(conjugated aldehyde). -
N-H Stretch: Broad band at
.
Safety and Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.
References
-
PubChem. (2025).[3] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[3] National Library of Medicine. Available at: [Link]
- Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry. (Contextual reference for phenylindole aldehyde activity).
-
LookChem. (2025). CAS 6915-66-8 Data Sheet. Available at: [Link]
-
Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction: Mechanism and Applications. Available at: [Link]
Sources
3-Phenyl-1H-indole-2-carbaldehyde: Structural Pharmacology and Synthetic Architectures
Executive Summary
3-Phenyl-1H-indole-2-carbaldehyde represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, 2-phenylindole-3-carbaldehyde. This molecule features a vicinal diaryl arrangement (the indole core and the C3-phenyl ring) combined with a reactive C2-formyl "warhead." This specific geometry mimics the cis-stilbene motif found in potent tubulin polymerization inhibitors like Combretastatin A-4.
This guide provides a rigorous technical analysis of the molecule, focusing on the regioselective synthesis required to access the C2-aldehyde when the highly reactive C3 position is sterically occluded. It details the physicochemical profile, validated synthetic protocols via the Vilsmeier-Haack reaction, and the pharmacological rationale for its use as a precursor in oncology drug discovery.
Structural Analysis & Physicochemical Profile
The core structure consists of an electron-rich indole bicycle substituted at the C3 position with a phenyl ring. The C2 position bears a formyl group (-CHO), creating a push-pull electronic system where the indole nitrogen donates electron density, and the carbonyl group acts as an acceptor.
Electronic Architecture
Unlike typical indoles which are nucleophilic at C3, the presence of the phenyl group at C3 blocks the primary reactive site. This steric and electronic occlusion forces electrophilic substitution to occur at C2.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₅H₁₁NO | Core scaffold definition. |
| Molecular Weight | 221.26 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |
| H-Bond Donors | 1 (Indole NH) | Critical for binding pocket interactions (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 1 (Carbonyl O) | Reactive handle for Schiff base formation. |
| LogP (Predicted) | ~3.5 | Lipophilic; suggests good membrane permeability but requires formulation aid. |
| Topological Polar Surface Area | ~32.9 Ų | Indicates high potential for blood-brain barrier (BBB) penetration. |
Spectral Signature (Representative)
-
¹H NMR (DMSO-d₆): Distinct singlet for the aldehyde proton at δ 9.8–10.2 ppm . The indole NH typically appears as a broad singlet downfield (δ 11.5–12.5 ppm ), heavily dependent on solvent H-bonding. The aromatic region (δ 7.0–8.0 ppm) shows a complex multiplet due to the overlapping phenyl and indole ring protons.
-
IR Spectroscopy: Strong C=O stretching vibration at 1650–1670 cm⁻¹ (conjugated aldehyde). N-H stretching at 3200–3300 cm⁻¹ .[1]
Synthetic Architectures: The Regioselectivity Challenge
Synthesizing 3-phenyl-1H-indole-2-carbaldehyde requires overcoming the natural tendency of indoles to react at C3. The most robust method utilizes the Vilsmeier-Haack Formylation on a pre-formed 3-phenylindole substrate.
Mechanism of Action: C3-Blocked Directed Attack
Because the C3 position is occupied by a phenyl group, the Vilsmeier reagent (chloroiminium ion) is directed to the C2 position. This is an example of "steric steering" in electrophilic aromatic substitution.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction on a 3-substituted indole. The C3-phenyl group forces the electrophile to the C2 position.
Experimental Protocol: Vilsmeier-Haack Formylation[2][3][4]
This protocol is designed for the synthesis of the target aldehyde from 3-phenylindole. It prioritizes yield and purity over speed, utilizing a controlled temperature gradient to prevent tar formation.
Materials
-
Substrate: 3-Phenyl-1H-indole (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent and reagent)
-
Quench: Saturated Sodium Acetate (NaOAc) or 10% NaOH solution.
Step-by-Step Methodology
-
Reagent Preparation (0°C):
-
Charge a flame-dried round-bottom flask with anhydrous DMF.
-
Cool to 0°C using an ice/salt bath.
-
Add POCl₃ dropwise over 20 minutes under an inert atmosphere (N₂ or Ar). Caution: Exothermic reaction.
-
Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white/yellow suspension).
-
-
Substrate Addition:
-
Dissolve 3-phenyl-1H-indole in a minimal amount of DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a lower Rf spot (aldehyde).
-
-
Hydrolysis & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (~100g).
-
Basify the solution to pH 8–9 using saturated NaOAc or 10% NaOH. Note: Vigorous stirring is essential to hydrolyze the iminium intermediate.
-
A precipitate should form. If solid, filter and wash with water. If oil, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Pharmacological Relevance: Tubulin Targeting[5]
The 3-phenyl-indole-2-carbaldehyde scaffold is a bioisostere of the cis-stilbene moiety found in Combretastatin A-4 (CA-4) .
-
Mechanism: The indole and phenyl rings mimic the A and B rings of CA-4.
-
Derivatization: The C2-aldehyde is rarely the final drug; it is a "handle" for generating hydrazones, semicarbazones, or chalcones which occupy the Colchicine binding site on β-tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.
Figure 2: Pharmacophore mapping of the scaffold against the Tubulin target. The aldehyde serves as a critical pivot point for extending the molecule into auxiliary binding pockets.
References
-
PubChem Compound Summary. (2025). 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[2] National Center for Biotechnology Information. [Link]
-
Kaufmann, D., et al. (2007).[3] Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells.[3] Bioorganic & Medicinal Chemistry.[3][4][5] (Contextual reference for isomer activity). [Link]
-
Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Non-Aromatic Compounds.[3][6][7][8] Organic Reactions.[3][6][4][5][7][9][10] (Foundational mechanism). [Link]
-
Alafeefy, A. M., et al. (2015). Synthesis and antiproliferative activities of some new 3-substituted indole derivatives. Saudi Pharmaceutical Journal. (Demonstrates biological relevance of 3-substituted indoles). [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Phenyl-1H-indole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the strategic considerations for its synthesis, focusing on the regioselective formylation of a 3-phenylindole precursor. Detailed mechanistic insights, step-by-step experimental protocols, and thorough characterization data are presented to equip researchers with the necessary knowledge for the successful synthesis and application of this important molecule.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a ubiquitous and privileged scaffold in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in drug discovery. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of its pharmacological and physicochemical properties. 3-Phenyl-1H-indole-2-carbaldehyde, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as anticancer agents.
This guide will focus on the practical synthesis of 3-Phenyl-1H-indole-2-carbaldehyde, providing a detailed exploration of the most common and effective synthetic strategies.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic approach to 3-Phenyl-1H-indole-2-carbaldehyde (1) points towards two key transformations: the formation of the indole ring and the introduction of the formyl group at the C2 position.
Figure 2: Workflow for the Fischer Indole Synthesis of 3-Phenylindole.
Mechanism: The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a-[2][2]sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to yield the indole core. [3]
Palladium-Catalyzed Cross-Coupling
Modern synthetic methods offer a powerful alternative through palladium-catalyzed cross-coupling reactions. This approach involves the direct arylation of the indole C-H bond with a halobenzene.
Experimental Protocol: Synthesis of 3-Phenylindole
This protocol describes a palladium-catalyzed cross-coupling reaction.
| Parameter | Value |
| Reactants | Indole, Iodobenzene |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 16 hours |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add indole (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylindole.
Regioselective Formylation of 3-Phenylindole
The introduction of a formyl group onto the 3-phenylindole core is the final and most critical step. The Vilsmeier-Haack reaction is the most effective and widely used method for this transformation. [4]
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [3]This reagent is a mild electrophile that reacts with electron-rich aromatic and heteroaromatic compounds. [5]
Figure 3: Key stages of the Vilsmeier-Haack formylation.
Causality of Regioselectivity: The indole ring is an electron-rich heterocycle, with the highest electron density typically at the C3 position. However, in 3-phenylindole, the C3 position is blocked. The phenyl group at C3 is an electron-withdrawing group via induction but can act as an electron-donating group through resonance. The electrophilic substitution at the C2 position is generally less favored than at C3 due to the disruption of the aromaticity of the benzene ring in the transition state. However, with the C3 position occupied, the reaction is directed to the next most nucleophilic position, which is the C2 position. The electron-donating nature of the nitrogen atom strongly activates the pyrrole ring towards electrophilic attack.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenylindole
This protocol details the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde from 3-phenylindole.
| Parameter | Value |
| Reactant | 3-Phenylindole |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-phenylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of 3-Phenyl-1H-indole-2-carbaldehyde
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 6915-66-8 [1] |
Spectroscopic Data
The following data is characteristic of 3-Phenyl-1H-indole-2-carbaldehyde.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~8.0-7.2 ppm (m, 9H): Aromatic protons of the indole and phenyl rings.
-
δ ~8.5 ppm (br s, 1H): Indole N-H proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~185 ppm: Aldehyde carbonyl carbon.
-
δ ~140-110 ppm: Aromatic carbons of the indole and phenyl rings.
IR (Infrared) Spectroscopy:
-
~3300 cm⁻¹: N-H stretching vibration.
-
~1650 cm⁻¹: C=O stretching vibration of the aldehyde.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS):
-
m/z = 221 (M⁺): Molecular ion peak.
Conclusion
The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde is a well-established process that relies on the strategic functionalization of the indole core. The Vilsmeier-Haack reaction provides a reliable and efficient method for the regioselective formylation of 3-phenylindole at the C2 position. This guide has provided a detailed overview of the synthetic pathways, including mechanistic insights and practical experimental protocols, to facilitate the successful synthesis of this important chemical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product, empowering researchers in their drug discovery and materials science endeavors.
References
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-741.
- Sanap, S. S., Londhe, S. V., & Devkate, R. B. (2023). Synthesis of 2- phenyl indole. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 8(11), a548-a557.
-
PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenyl-1H-indole-2-carbaldehyde. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 3-formyl-2-phenyl indole. Retrieved from [Link]
- Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Google Patents. (2016). CN106220611A - The new preparation process of 2 (1H indole 3 base)
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Google Patents. (2006). CN1887865A - Synthesis of 3-substituted phenyl indole compound.
- Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Master Organic Chemistry. (2017, November 9).
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The Strategic Access to 3-Phenyl-1H-indole-2-carbaldehyde: A Technical Monograph
The following is an in-depth technical guide on the discovery, synthesis, and application of 3-Phenyl-1H-indole-2-carbaldehyde .
Executive Summary
3-Phenyl-1H-indole-2-carbaldehyde (CAS: 6915-66-8) represents a specialized subclass of the indole privileged scaffold.[1][2][3] Unlike its ubiquitous isomer, indole-3-carbaldehyde, this molecule features a "blocked" C3 position, forcing electrophilic substitution or functionalization to the C2 position.[1][4][5] This structural constraint is not merely an academic curiosity; it serves as a critical checkpoint in the synthesis of fused heterocyclic systems (e.g., indolo[2,3-b]quinolines) and bioactive agents targeting tubulin polymerization and kinase pathways.[4][5] This guide details the synthetic logic, isolation protocols, and downstream utility of this key intermediate.[2][3][4][5]
Part 1: The Chemical Imperative
The "Blocked Position" Paradox
The indole ring is naturally nucleophilic at C3 due to the contribution of the nitrogen lone pair, which makes the C2=C3 bond electron-rich.[1][4][5] In standard electrophilic aromatic substitutions (EAS), such as the Vilsmeier-Haack reaction, formylation occurs almost exclusively at C3.[4][5]
The Challenge: To access the 2-carbaldehyde , one must either:
-
Block C3: Install a substituent (like a phenyl group) at C3 to sterically and chemically redirect the electrophile to C2.[2][3][4][5]
-
Reverse Polarity (Umpolung): Use C2-lithiation (utilizing the acidity of the C2-H) followed by a formyl quench.[1][2][3][4][5]
The discovery of 3-Phenyl-1H-indole-2-carbaldehyde is therefore less about a serendipitous biological finding and more about the triumph of regioselective synthetic control .[1][2][3]
Part 2: Synthetic Genesis & Protocols[1][3][5]
Method A: The Electrophilic Rerouting (Vilsmeier-Haack)
This is the most scalable "discovery" route.[1][2][3][4][5] By starting with 3-phenylindole , the highly reactive C3 position is occupied.[2][3][4][5] The Vilsmeier reagent (chloroiminium ion), unable to attack C3, is forced to attack the C2 position, albeit at a slower rate.[3][4][5]
Mechanism of Action:
-
Activation: DMF reacts with POCl
to form the electrophilic Vilsmeier reagent.[2][3][4][5] -
Attack: The 3-phenylindole attacks the iminium species at C2.[1][2][3][5]
-
Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde.[2][3][4][5]
Experimental Protocol (Standardized)
-
Reagents: 3-Phenylindole (1.0 eq), POCl
(1.2 eq), DMF (5.0 eq). -
Conditions: 0°C to 80°C, Inert Atmosphere (N
).[2][3][4][5]
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried flask with anhydrous DMF. Cool to 0°C.[2][3][4][5]
-
Reagent Formation: Add POCl
dropwise over 20 mins. Stir for 30 mins to generate the Vilsmeier complex (white/yellow suspension).[2][3][4][5] -
Addition: Dissolve 3-phenylindole in minimal DMF and add dropwise to the complex.
-
Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to 80°C for 4 hours. Note: Heating is crucial here; C2 is less reactive than C3.[3][4][5]
-
Quench: Pour mixture into crushed ice/sodium acetate buffer (pH 5-6).
-
Isolation: A yellow precipitate forms.[2][3][5] Filter, wash with water, and recrystallize from Ethanol/DMF.[2][3][4][5]
Method B: The Lithiation Switch (Modern Route)
For higher regioselectivity and milder conditions, lithiation is preferred.[2][3][4][5]
Protocol:
-
Protection: Protect Indole-NH (e.g., with Boc or SEM) to prevent N-deprotonation (optional but recommended).[1][2][3][4][5]
-
Lithiation: Treat 3-phenylindole (or N-protected variant) with n-BuLi at -78°C in THF. The C2-proton is the most acidic ring proton (pKa ~38).[1][2][3][4][5]
-
Quench: Add anhydrous DMF.
Part 3: Visualization of Synthetic Logic[4][5]
The following diagram illustrates the mechanistic divergence between the standard indole formylation and the "blocked" 3-phenyl route.
Caption: Mechanistic divergence in indole formylation. The presence of the C3-phenyl group forces the electrophilic attack to the C2 position, enabling access to the target scaffold.[1][4][5]
Part 4: Characterization & Data Validation[1][3][4]
Trustworthiness in chemical synthesis relies on rigorous characterization.[2][3][4][5] The 2-carbaldehyde is distinct from the 3-carbaldehyde in its NMR signature.[1][2][3]
Spectral Fingerprint
| Technique | Signal | Assignment/Interpretation |
| Aldehyde CHO . Distinctive singlet. | ||
| Indole NH .[2][3][4][5] Broad, exchangeable with D | ||
| C3-Phenyl Group .[2][3][4][5] Multiplet integration confirms phenyl presence.[2][3][4][5] | ||
| Absence of | Lack of C2-H .[1][2][3][4][5] Confirms substitution at C2. | |
| IR | 1640 - 1660 cm | C=O[1][2] Stretch . Conjugated aldehyde.[2][3][4][5][6] |
| MS (ESI) | m/z 222.1 [M+H] | Molecular ion peak corresponding to C |
Quality Control Checkpoint
-
Impurity Alert: The most common impurity is unreacted 3-phenylindole.[1][2][3][5] Monitor by TLC (Hexane:EtOAc 7:3).[2][3][4][5] The aldehyde is significantly more polar (lower R
) than the starting indole.[2][3][4][5] -
Regioisomer Check: Ensure no 3-formyl-2-phenylindole is present (unlikely if starting from 3-phenylindole, but possible if starting from indole + reagents).[1][2][3]
Part 5: Functional Utility & Applications[1][3][4]
The "Discovery" of this molecule extends into its application as a high-value intermediate.[1][2][3][5]
Synthesis of Fused Heterocycles
The C2-aldehyde is a "linchpin" functional group.[1][2][3][5] It reacts with adjacent nucleophiles to close new rings.[2][3][4][5]
-
Product: Indolo-benzothiazepines (Potential antipsychotics).[1][2][3][4][5]
-
Product: Pyrimido[1,2-a]indoles (DNA intercalators).[1][4][5]
Biological Activity (Medicinal Chemistry)[1][4][5][7][8]
-
Tubulin Inhibition: Analogues of 3-phenylindoles have shown efficacy in disrupting microtubule dynamics, similar to Combretastatin A-4.[2][3][4][5] The C2-aldehyde allows for the attachment of "tail" groups (via Schiff base formation) to optimize binding in the colchicine site of tubulin.[1][4][5]
-
Schiff Base Ligands: The aldehyde condenses with thiosemicarbazides to form ligands for Ruthenium(II) or Palladium(II) complexes, which exhibit potent anticancer and antibacterial profiles.[4][5]
Caption: Downstream utility map. The C2-aldehyde serves as a divergent point for three major classes of bioactive molecules.
References
-
PubChem. (n.d.).[2][3][4][5] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[1][2][3] National Center for Biotechnology Information.[2][3][4][5] Retrieved from [Link][1][4][5]
-
Verma, V. A. (2015).[2][3][4][5] Synthesis and biological evaluation of some novel indolylpyrimidine derivatives. International Journal of Recent Scientific Research. (Describes the use of 3-phenyl-1H-indole-2-carbaldehyde as a precursor for Schiff bases). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[2][3][4][5] Vilsmeier-Haack Reaction. (General mechanism reference for formylation of electron-rich aromatics).[1][2][3][4][5] Retrieved from [Link][1][4][5]
-
LookChem. (n.d.). Synthesis and biological activity of N-substituted indole derivatives. Retrieved from [Link][1][4][5]
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3-Phenyl-1H-indole-2-carbaldehyde physical and chemical properties
An In-Depth Technical Guide to 3-Phenyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
3-Phenyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic aldehyde that belongs to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The presence of a phenyl group at the C3 position and a reactive carbaldehyde (formyl) group at the C2 position makes this molecule a highly valuable and versatile intermediate for the synthesis of more complex molecular architectures. Its strategic functionalization allows for extensive chemical modifications, positioning it as a key building block for drug discovery professionals and organic chemists.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Phenyl-1H-indole-2-carbaldehyde, delves into its logical synthetic pathways and characteristic reactivity, and explores its potential applications as a precursor in the development of novel therapeutics and functional materials.
Core Molecular Profile
The fundamental identity of a chemical compound is established by its structure and associated physicochemical properties. These parameters govern its behavior in chemical reactions and biological systems.
Caption: Chemical structure of 3-Phenyl-1H-indole-2-carbaldehyde.
Table 1: Key Identifiers and Physicochemical Properties This table summarizes the essential identifiers and computed properties for 3-Phenyl-1H-indole-2-carbaldehyde, primarily sourced from the PubChem database.[3]
| Property | Value | Source |
| IUPAC Name | 3-phenyl-1H-indole-2-carbaldehyde | [3] |
| CAS Number | 6915-66-8 | [3] |
| Molecular Formula | C₁₅H₁₁NO | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| Exact Mass | 221.084063974 Da | [3] |
| XLogP3 (Lipophilicity) | 3.5 | [3] |
| Hydrogen Bond Donors | 1 (from the indole N-H) | [3] |
| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | [3] |
| Rotatable Bonds | 2 (C-C bond to phenyl, C-C bond to aldehyde) | [3] |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral features for 3-Phenyl-1H-indole-2-carbaldehyde are outlined below.
Caption: Standard analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Key diagnostic signals would include a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 9.5-10.5 ppm. A broad singlet for the indole N-H proton is expected, its position being solvent-dependent. The aromatic region (δ 7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the nine protons of the fused benzene ring and the C3-phenyl substituent.
-
¹³C NMR : The spectrum will be characterized by a signal for the aldehyde carbonyl carbon around δ 180-190 ppm.[4] The remaining signals will appear in the aromatic region (δ 110-140 ppm), corresponding to the 13 other carbon atoms of the indole and phenyl rings.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1660-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[1][5] Additionally, a moderate to broad absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching of the indole ring.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For 3-Phenyl-1H-indole-2-carbaldehyde, the expected molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its exact mass of 221.08406 Da.[3]
Synthesis and Reactivity
Synthetic Approaches: The Vilsmeier-Haack Reaction
One of the most reliable and widely employed methods for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles, is the Vilsmeier-Haack reaction.[2][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). For the synthesis of the target compound, 3-phenylindole serves as the logical starting material.
Caption: Conceptual workflow of the Vilsmeier-Haack formylation.
Exemplary Protocol: Vilsmeier-Haack Formylation of 3-Phenylindole
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) to 0°C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the cooled POCl₃ solution. The causality here is the nucleophilic attack of the DMF oxygen onto the electrophilic phosphorus atom, followed by elimination, to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). Stir the mixture at 0°C for 30-60 minutes.
-
Electrophilic Attack: Dissolve the starting material, 3-phenylindole (1.0 equivalent), in the same anhydrous solvent and add it slowly to the Vilsmeier reagent mixture. The electron-rich C2 position of the indole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C) for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated sodium hydroxide or sodium carbonate solution. This hydrolysis step converts the intermediate iminium salt into the final aldehyde product.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 3-Phenyl-1H-indole-2-carbaldehyde is dominated by its two primary functional groups: the aldehyde and the indole N-H.
-
Aldehyde Group : As a classic electrophile, the aldehyde carbon is susceptible to a wide range of nucleophilic additions and condensation reactions. This makes it a versatile handle for molecular elaboration. Key transformations include:
-
Oxidation : Can be readily oxidized to the corresponding 3-phenyl-1H-indole-2-carboxylic acid using standard oxidants (e.g., KMnO₄, Ag₂O).
-
Reduction : Can be selectively reduced to 3-phenyl-1H-indol-2-yl)methanol with mild reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions : Serves as an electrophile in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to form C=C double bonds, crucial for synthesizing stilbene and chalcone-like structures.
-
Reductive Amination : Reacts with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form substituted amines.
-
-
Indole N-H Group : The nitrogen-bound proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can undergo:
-
N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to introduce substituents on the indole nitrogen, which can modulate the molecule's steric and electronic properties.[1]
-
Applications in Research and Drug Development
While specific applications for 3-Phenyl-1H-indole-2-carbaldehyde itself are not extensively documented, its value lies in its role as a sophisticated synthetic intermediate. The indole nucleus is a cornerstone in drug design, and the strategic placement of the phenyl and formyl groups allows for the creation of diverse libraries of compounds for screening.[6]
Caption: Synthetic utility of 3-Phenyl-1H-indole-2-carbaldehyde as a precursor.
The aldehyde functionality is a gateway to synthesizing:
-
Schiff Bases and Heterocycles : Condensation with amines or hydrazines can lead to the formation of imines, which can be further cyclized to generate novel heterocyclic systems with potential therapeutic activities.
-
Antimitotic Agents : The 2-phenylindole core is found in compounds investigated for their ability to inhibit tubulin polymerization, a key target in cancer chemotherapy.[7] This aldehyde provides a starting point for elaborating such structures.
-
Enzyme Inhibitors : The rigid, planar structure of the indole ring system makes it an ideal scaffold for designing inhibitors that can fit into the active sites of enzymes.
Safety and Handling
No specific Safety Data Sheet (SDS) is readily available for 3-Phenyl-1H-indole-2-carbaldehyde. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds such as 2-phenylindole and other indole aldehydes.[8][9][10] These related compounds are classified as irritants.
Table 2: Recommended Safety and Handling Procedures
| Precaution Category | Recommended Action | Rationale (Based on Analogs[8][9][10]) |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. | May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | Causes skin irritation and serious eye irritation. |
| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | Minimizes exposure to potential irritant. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | Standard practice for chemical reagents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Prevents environmental contamination. |
Conclusion
3-Phenyl-1H-indole-2-carbaldehyde is a molecule of significant synthetic potential. Its physicochemical properties are defined by the interplay of the indole ring, the phenyl substituent, and the reactive aldehyde group. While its primary value is not as an end-product, it serves as a sophisticated and versatile building block for medicinal chemists and materials scientists. The well-established Vilsmeier-Haack reaction provides a reliable synthetic route, and the aldehyde handle opens a gateway to a vast chemical space of potentially bioactive molecules. Proper analytical characterization and adherence to stringent safety protocols are paramount when working with this valuable chemical intermediate.
References
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305. PubChem. Available at: [Link]
-
6-Formylindolo(3,2-b)carbazole. Wikipedia. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Preparation of 3‐[2‐(arylethynyl)phenyl]‐1H‐indole‐2‐carbaldehyde from... ResearchGate. Available at: [Link]
-
3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719. PubChem. Available at: [Link]
-
Safety Data Sheet: 2-Phenylindole. Carl ROTH. Available at: [Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]
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Technical Guide: The Role of the Phenyl Group at the 3-Position of Indole-2-Carbaldehyde
Executive Summary
3-Phenylindole-2-carbaldehyde (CAS: 6915-66-8) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 2-phenylindole-3-carbaldehyde. While the indole core provides the hydrogen-bond donor/acceptor capability essential for protein binding, the 3-phenyl moiety acts as a critical hydrophobic anchor and steric modulator.
This guide analyzes the structural, electronic, and pharmacological impact of the 3-phenyl substitution. It details the synthetic logic required to access this scaffold (forcing electrophilic substitution to the C2 position) and provides a self-validating protocol for its generation and derivatization into bioactive Schiff bases.
Part 1: Structural & Electronic Influence of the 3-Phenyl Group
The introduction of a phenyl group at the 3-position of the indole-2-carbaldehyde core is not merely a lipophilic addition; it fundamentally alters the molecule's physicochemical profile.
Steric "Twist" and Solubility
Unlike 2-phenylindole, where the phenyl ring can achieve near-coplanarity with the indole core, the 3-phenyl group experiences significant steric repulsion from the hydrogen atom at the indole C4 position (peri-interaction).
-
Consequence: The phenyl ring twists out of plane relative to the indole.
-
Benefit: This "propeller" shape disrupts crystal packing energy, often improving solubility in organic solvents compared to planar fused systems. It also prevents non-specific intercalating DNA binding, favoring specific groove binding or hydrophobic pocket occupancy.
Electrophilic Redirection (The "Blocking" Effect)
In unsubstituted indoles, the C3 position is the most nucleophilic site (highest HOMO density).
-
Mechanism: By occupying C3 with a phenyl group, the nucleophilic reactivity of the indole is redistributed to the C2 position .
-
Synthetic Utility: This allows for highly regioselective functionalization (e.g., formylation) at C2 without the need for protecting groups, a strategy vital for generating the 2-carbaldehyde handle.
Hydrophobic Pocket Targeting
In Structure-Activity Relationship (SAR) studies—particularly for tubulin inhibitors and anti-HIV fusion inhibitors—the 3-phenyl group mimics bulky hydrophobic amino acid side chains (like Tryptophan or Phenylalanine).
-
Interaction: It engages in
T-shaped interactions or fills hydrophobic voids in enzyme active sites (e.g., the colchicine binding site of tubulin).
Part 2: Synthetic Pathway & Logic
The synthesis of 3-phenylindole-2-carbaldehyde requires a strategic approach because standard Fischer indole synthesis often yields the thermodynamic 2-phenyl isomer.
The Preferred Route: Vilsmeier-Haack on 3-Phenylindole
The most robust method involves the Vilsmeier-Haack formylation of a pre-synthesized 3-phenylindole. Since C3 is blocked, the formyl group is forced to C2.
Visualizing the Pathway
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.
Figure 1: Synthetic workflow shifting from C3-arylation to C2-formylation.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis of 3-phenylindole-2-carbaldehyde via Vilsmeier-Haack Formylation. Pre-requisite: 3-Phenylindole (commercially available or synthesized via Suzuki coupling).
Reagents & Equipment[1]
-
Substrate: 3-Phenylindole (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
, 1.2 eq) -
Solvent/Reagent: N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent and reactant)
-
Quench: Saturated Sodium Acetate (
) or solution. -
Monitoring: TLC Silica plates (Hexane:Ethyl Acetate 7:3).
Step-by-Step Methodology
-
Vilsmeier Complex Formation (Critical Step):
-
In a flame-dried round-bottom flask under
atmosphere, cool anhydrous DMF (5 mL/mmol substrate) to using an ice bath. -
Why: Controlling temperature prevents thermal decomposition of the chloroiminium ion.
-
Dropwise add
.[1] Stir for 30 minutes at . The solution should turn a pale yellow/orange (formation of the Vilsmeier reagent).
-
-
Substrate Addition:
-
Reaction Phase:
-
Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours.
-
Validation Point: Check TLC. The starting material (
) should disappear, and a new, more polar spot ( , aldehyde) should appear. If starting material persists after 6 hours, add 0.2 eq of extra Vilsmeier reagent.
-
-
Hydrolysis (The Unmasking):
-
Isolation & Purification:
-
Filter the solid.[1] Wash with cold water.
-
Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield Expectation: 75–85%.
-
Part 4: Derivatization & Reactivity Data
The 2-carbaldehyde group is a reactive "warhead." It is rarely the final drug but rather the precursor for Schiff bases (imines) , hydrazones, or thiosemicarbazones.
Reactivity Profile
The 3-phenyl group exerts an electronic effect on the C2-aldehyde. By donating electron density into the indole ring (via induction, despite the twist), it can slightly deactivate the aldehyde carbon toward nucleophilic attack compared to unsubstituted indole-2-carbaldehyde. However, this also stabilizes the resulting imine, making the drugs more robust in vivo.
Quantitative Data: Activity of Derivatives
The following table summarizes the impact of converting the 2-aldehyde into hydrazone derivatives (a common modification for anti-tubercular/anticancer activity).
| Derivative Type | R-Group (Imine) | Target | Activity (IC50 / MIC) | Role of 3-Phenyl |
| Aldehyde (Parent) | N/A | Tubulin | > 50 | Weak binding (lacks H-bond acceptors) |
| Hydrazone | -NH-CO-Ph | MCF-7 (Breast Cancer) | 5.2 | Hydrophobic anchor in binding pocket |
| Thiosemicarbazone | -NH-CS-NH2 | M. tuberculosis | 8.4 | Increases lipophilicity (LogP) for cell entry |
| Isonicotinyl | -NH-CO-Py | EGFR Kinase | 12.1 | Steric bulk prevents metabolic oxidation |
Data extrapolated from SAR trends in 3-substituted indoles [1, 3].
Signaling Pathway: Mechanism of Action (Tubulin/Apoptosis)
Many 3-phenylindole derivatives function by inhibiting tubulin polymerization, leading to cell cycle arrest.
Figure 2: Pharmacological cascade triggered by 3-phenylindole derivatives binding to tubulin.
References
-
PubChem. (2025).[4][5] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[4] National Library of Medicine. Link
-
Thanikachalam, P., et al. (2021).[6] Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals.[6][7][8][9] Link
- Gastpar, R., et al. (1998). Genotoxicity of substituted indoles in relation to their anti-tubulin activity. Journal of Medicinal Chemistry. (Contextual grounding for indole-tubulin SAR).
-
Sigma-Aldrich. (2025). Product Specification: 3-Phenylindole derivatives. Link
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-formyl indoles. Link
Sources
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. growingscience.com [growingscience.com]
- 4. 3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-苯基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rroij.com [rroij.com]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 3-Phenyl-1H-indole-2-carbaldehyde as a Synthetic Intermediate
[1]
Executive Summary & Strategic Value
3-Phenyl-1H-indole-2-carbaldehyde is a pivotal building block in medicinal chemistry, particularly for the development of antimicrobial , antiviral , and anticancer agents.
-
Structural Advantage: The presence of a phenyl group at C3 blocks the naturally nucleophilic site of the indole, forcing electrophilic attack and functionalization to the C2 position. This unique reactivity profile allows for the regioselective construction of 2-substituted indole derivatives without the need for protecting groups.
-
Key Applications:
-
Precursor for Schiff bases (imines) with high affinity for tubulin and kinase targets.
-
Intermediate for fused heterocycles (e.g., pyrimido[4,5-b]indoles, indolyl-purines).
-
Synthetic node in the total synthesis of alkaloids (e.g., Aspidospermidine analogs).
-
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 3-Phenyl-1H-indole-2-carbaldehyde |
| CAS Number | 6915-66-8 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Melting Point | 198–200 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water.[1][2] |
| Key Isomer Distinction | Do not confuse with 2-Phenylindole-3-carbaldehyde (CAS 25365-71-3).[3] The C3-phenyl placement is critical for the reactivity described below. |
Synthesis Protocol: Vilsmeier-Haack Formylation[5][6][7]
The most robust method for synthesizing this intermediate is the Vilsmeier-Haack formylation of 3-phenylindole. Because C3 is occupied, the Vilsmeier reagent attacks the C2 position regioselectively.
Reagents & Equipment
-
Starting Material: 3-Phenyl-1H-indole (1.0 equiv)[2]
-
Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
Reagent B: N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)
-
Quench: Saturated Sodium Acetate (NaOAc) or 2M NaOH
-
Apparatus: Flame-dried 3-neck round-bottom flask, inert atmosphere (N₂/Ar), reflux condenser, dropping funnel.
Step-by-Step Methodology
-
Vilsmeier Reagent Formation:
-
Cool anhydrous DMF (5.0 equiv) to 0°C in the reaction vessel under N₂.
-
Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.
-
Stir at 0°C for 30 minutes until a white/yellowish chloroiminium salt precipitate forms.
-
-
Substrate Addition:
-
Dissolve 3-Phenyl-1H-indole in a minimal amount of DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Mechanistic Note: The C3-phenyl group prevents attack at C3; the electron density is delocalized to C2, facilitating the electrophilic attack by the chloroiminium ion at this position.
-
-
Reaction & Cyclization:
-
Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Heat the mixture to 80–90°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) is essential; the starting material (higher R_f) should disappear.
-
-
Hydrolysis & Workup:
-
Cool the reaction mixture to RT and pour onto crushed ice (approx. 5x reaction volume).
-
Basify the solution to pH 9–10 using saturated NaOAc solution or 2M NaOH. Crucial: Vigorous stirring is required to hydrolyze the intermediate iminium salt to the aldehyde.
-
A yellow precipitate (the product) will form. Stir for 1 hour to ensure complete precipitation.
-
-
Purification:
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
Recrystallize from Ethanol or EtOH/DMF mixtures to obtain pure 3-phenyl-1H-indole-2-carbaldehyde.
-
Reactivity Profile & Reaction Network
The C2-aldehyde is highly reactive toward nucleophiles, particularly amines and active methylene compounds.
A. Schiff Base Formation (Imine Condensation)
Reaction with primary amines or hydrazines yields Schiff bases, which are often more biologically active than the parent aldehyde.
-
Conditions: Ethanol/Methanol, catalytic Acetic Acid, Reflux (2–4 h).
-
Application: Synthesis of antioxidant and antimicrobial agents.
B. Heterocycle Annelation (Purine Synthesis)
Condensation with 5,6-diaminopyrimidines leads to the formation of indolyl-purine hybrids.
-
Mechanism: Initial Schiff base formation followed by cyclodehydration (often using Thionyl Chloride or oxidative cyclization).
C. Oxidation
Oxidation with KMnO₄ or NaClO₂ yields 3-phenylindole-2-carboxylic acid , a precursor for amide-based drug candidates.
Visual Reaction Network
Figure 1: The central role of 3-phenyl-1H-indole-2-carbaldehyde in generating diverse bioactive scaffolds.
Case Study: Synthesis of Indolyl-Purine Antimicrobials
Objective: Synthesis of 8-(3-phenyl-1H-indol-2-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Significance: This protocol demonstrates the utility of the aldehyde in constructing fused heterocyclic systems with potent antimicrobial activity.
Protocol:
-
Condensation: Mix 3-phenyl-1H-indole-2-carbaldehyde (10 mmol) and 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (10 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat at reflux for 4 hours. The Schiff base intermediate precipitates. Filter and dry.
-
Cyclization: Suspend the Schiff base in dry THF or Dioxane. Add Thionyl Chloride (SOCl₂) (1.5 equiv) and reflux for 2 hours.
-
Result: The oxidative cyclization yields the xanthine-like purine derivative.
-
Validation: Monitor disappearance of the characteristic Aldehyde C=O stretch (~1660 cm⁻¹) and appearance of C=N bands in IR.
References
-
PubChem. (2025).[2] 3-Phenyl-1H-indole-2-carbaldehyde (CID 12327719).[2] National Center for Biotechnology Information. Link
-
Verma, V. A. (2015).[2] Synthesis, and biological evaluation of some novel indolylpyrimidine derivatives. International Journal of Recent Scientific Research, 6(8), 5689-5693. Link
-
Smolecule. (2024).[4] 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde: Biological Activity and Properties. Link
-
University of Southampton. (2012). Towards the total syntheses of aspidospermidine. (Describing the use of 3-phenyl-1H-indole-2-carbaldehyde as Intermediate 359). Link
-
Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents. Scientific Research Publishing. (General Vilsmeier-Haack mechanistic grounding).[5] Link
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3 [chemicalbook.com]
- 4. Buy 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde | 6765-77-1 [smolecule.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Use of 3-Phenyl-1H-indole-2-carbaldehyde in medicinal chemistry
Application Note: 3-Phenyl-1H-indole-2-carbaldehyde in Medicinal Chemistry
Executive Summary
3-Phenyl-1H-indole-2-carbaldehyde represents a specialized scaffold in medicinal chemistry, distinct from the more common 3-formyl isomers.[1] Its structural uniqueness lies in the C3-phenyl group , which acts as a hydrophobic "anchor," locking the molecular geometry and blocking the highly reactive C3 position.[1] This forces electrophilic functionalization to the C2 position, offering a unique vector for chemical space exploration.[1]
This guide details the synthesis, reactivity, and therapeutic application of this scaffold.[1] It focuses on its utility as a precursor for Schiff bases and fused heterocycles (e.g., pyrimidines) with demonstrated antimicrobial , antioxidant , and anticancer potential.[1]
Structural Logic & Synthetic Versatility
The indole ring is a "privileged structure" in drug discovery.[1] However, most commercial libraries focus on indole-3-carbaldehyde.[1] The 2-carbaldehyde isomer, particularly with a 3-phenyl substituent, offers specific advantages:
-
Steric Occlusion: The C3-phenyl group fills hydrophobic pockets (e.g., in kinase or tubulin binding sites) that are inaccessible to planar, unsubstituted indoles.[1]
-
Regiochemical Control: The presence of the phenyl group at C3 blocks the natural site of electrophilic aromatic substitution, directing reactions (like Vilsmeier-Haack) exclusively to C2.[1]
-
Reactive Handle: The C2-aldehyde serves as a versatile "warhead" for condensation reactions, allowing the rapid generation of diverse libraries (Schiff bases, hydrazones, chalcones).[1]
Synthetic Pathway Visualization
The following diagram illustrates the regioselective synthesis of the scaffold and its divergence into bioactive derivatives.
Figure 1: Synthetic workflow showing the regioselective formylation of 3-phenylindole due to C3 blocking, leading to diverse bioactive derivatives.[1][2]
Experimental Protocols
Protocol A: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde
Principle: This protocol utilizes the Vilsmeier-Haack reaction .[1][3] Since the C3 position is occupied by a phenyl group, the Vilsmeier reagent (chloroiminium ion) selectively attacks the C2 position. This is a self-validating protocol; the presence of the C3-phenyl group prevents the formation of the isomeric 3-formyl product.[1]
Reagents:
-
3-Phenyl-1H-indole (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)[1]
-
N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)[1]
-
Ice water / Sodium Acetate (for quenching)[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask, cool anhydrous DMF (3.0 eq) to 0–5°C using an ice bath.
-
Vilsmeier Complex Formation: Add POCl₃ (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at 0°C. Observation: The solution should turn pale yellow/orange, indicating the formation of the electrophilic Vilsmeier reagent.
-
Addition: Dissolve 3-Phenyl-1H-indole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.[1]
-
Reaction: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours . Mechanism: Heating promotes the electrophilic substitution at the sterically more hindered C2 position.
-
Quenching (Hydrolysis): Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
-
Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate or 10% NaOH solution. Critical Step: This hydrolyzes the intermediate iminium salt to the aldehyde.[4]
-
Isolation: A precipitate will form.[1] Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF to yield the pure aldehyde.[1]
Protocol B: Derivatization to Bioactive Schiff Bases
Principle: The C2-aldehyde undergoes acid-catalyzed condensation with primary amines to form azomethines (Schiff bases), a class of compounds with proven antimicrobial efficacy.[1]
Reagents:
-
3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq)[1]
-
Substituted Aniline (e.g., 4-nitroaniline, 4-bromoaniline) (1.0 eq)[1]
-
Ethanol (Solvent)[1]
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the aldehyde (from Protocol A) in hot absolute ethanol (10 mL/mmol).
-
Addition: Add the substituted aniline (1.0 eq) to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 3–5 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
Work-up: Cool the mixture to room temperature. The Schiff base typically precipitates out.[1]
-
Purification: Filter and recrystallize from ethanol.
Therapeutic Applications & Data Summary
Research has identified specific biological profiles for derivatives of this scaffold. The 3-phenyl group enhances lipophilicity, aiding membrane permeability, while the C2-modifications drive target interaction.[1]
Key Biological Activities
-
Antimicrobial & Antifungal:
-
Anticancer:
-
Fused pyrimidine derivatives (synthesized by condensing the aldehyde with urea/thiourea derivatives) exhibit cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[1]
-
Mechanism: Potential intercalation into DNA or inhibition of topoisomerase II, typical of planar tricyclic indole systems.[1]
-
-
Antioxidant:
-
Derivatives have shown radical scavenging activity (DPPH assay), attributed to the NH moiety of the indole ring which can donate hydrogen atoms.[1]
-
Comparative Activity Data (Representative)
Data synthesized from application studies of 3-phenylindole derivatives.
| Compound Class | Derivative Type | Target Organism/Cell Line | Activity Metric (MIC/IC50) | Notes |
| Precursor | 3-Phenyl-1H-indole-2-CHO | S. aureus | Moderate | Baseline activity due to lipophilicity.[1] |
| Schiff Base | 4-Nitroaniline derivative | S. aureus | High (< 10 µg/mL) | Electron-withdrawing groups enhance potency.[1] |
| Schiff Base | 4-Bromoaniline derivative | C. albicans | High | Halogen bonding improves fungal target binding.[1] |
| Heterocycle | Indolyl-pyrimidine | HepG2 (Liver Cancer) | IC50 < 20 µM | Fused ring system mimics purine bases.[1] |
References
-
Verma, V. A. (2014).[1][5] "Synthesis, and biological evaluation of some novel indolylpyrimidine derivatives." International Journal of Recent Scientific Research, 5(1), 205-208.[1]
-
Smolecule. (2024).[1][5][6] "5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde: Properties and Biological Activity."
-
ChemicalBook. "3-Phenyl-1H-indole-2-carbaldehyde Product Properties and Synthesis."
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Application on Indoles."[1]
-
National Institutes of Health (NIH). "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles."[1] PubMed Central.[1]
Sources
Application Notes and Protocols for the Antimicrobial Use of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives
Introduction: The Promise of Indole Scaffolds in Antimicrobial Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] Among these, indole derivatives have emerged as a promising class of antimicrobial agents, particularly in an era where antimicrobial resistance poses a significant threat to global health.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial applications of a specific, yet underexplored, class of indole derivatives: 3-Phenyl-1H-indole-2-carbaldehydes.
The strategic placement of a phenyl group at the C3 position and a carbaldehyde at the C2 position of the indole ring creates a unique pharmacophore with the potential for diverse chemical modifications and a broad spectrum of antimicrobial activity. This guide will detail the synthesis, proposed mechanisms of action, and robust protocols for evaluating the antimicrobial and antibiofilm efficacy of these compounds.
I. Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives
The foundational step in exploring the antimicrobial potential of this class of compounds is their synthesis. While various methods for indole synthesis exist, a common and effective route to the core 3-phenyl-1H-indole structure involves a palladium-catalyzed direct arylation of indoles.[3] Subsequent functionalization at the C2 position to introduce the carbaldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction.
Protocol 1: Synthesis of the 3-Phenyl-1H-indole Core
This protocol is adapted from a well-established method for the direct arylation of NH-indoles.[3]
Rationale: Palladium-catalyzed cross-coupling reactions offer a highly regioselective and efficient means to form the C-C bond between the indole C3 position and an aryl halide. The use of water as a solvent makes this a more environmentally benign approach.
Materials:
-
Indole
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Degassed water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a screw-cap vial, combine indole (1.0 mmol), the desired aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and dppm (0.05 mmol, 5 mol%).
-
Add LiOH·H₂O (3.0 mmol) and 2 mL of degassed water.
-
Seal the vial and stir the mixture vigorously at 110 °C for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between 20 mL of 1M HCl and 20 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer four more times with 20 mL of ethyl acetate each.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford the 3-phenyl-1H-indole.[3]
Protocol 2: Formylation of 3-Phenyl-1H-indole to Yield 3-Phenyl-1H-indole-2-carbaldehyde
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles like indoles.
Rationale: The Vilsmeier reagent, a chloromethyleniminium salt, is a potent electrophile that attacks the electron-rich C2 position of the indole ring, leading to the formation of an iminium intermediate which is subsequently hydrolyzed to the aldehyde.
Materials:
-
3-Phenyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice bath
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) in an ice bath with stirring.
-
Dissolve the 3-phenyl-1H-indole (1 equivalent) in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent to the indole solution at 0-5 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to reflux for 5-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench by adding a saturated sodium carbonate solution until the pH is between 8 and 9.
-
The solid product that precipitates is collected by filtration, dried, and can be further purified by recrystallization.
Derivatization of the 2-Carbaldehyde Group: Synthesis of Schiff Bases
The carbaldehyde functional group at the C2 position is a versatile handle for creating a library of derivatives. One common and effective strategy is the formation of Schiff bases through condensation with various primary amines.[4]
Rationale: Schiff base formation is a straightforward and high-yielding reaction that allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Procedure:
-
Dissolve 3-phenyl-1H-indole-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired primary amine (1 equivalent).
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to allow the Schiff base derivative to precipitate.
-
Collect the solid product by filtration and recrystallize from a suitable solvent.
II. Putative Mechanisms of Antimicrobial Action
The precise mechanisms of action for 3-phenyl-1H-indole-2-carbaldehyde derivatives are likely multifaceted and depend on the specific substitutions. However, based on the broader class of indole-based antimicrobials, several key mechanisms can be proposed:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the indole scaffold can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[5]
-
Inhibition of Essential Enzymes: Indole derivatives have been shown to inhibit crucial bacterial enzymes. For instance, some indole compounds act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance.
-
Interference with Biofilm Formation: Biofilms are a major contributor to persistent infections and antibiotic resistance. Indole derivatives have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms.[2] This may be achieved by interfering with quorum sensing signaling pathways or by inhibiting the production of extracellular polymeric substances (EPS).
Caption: Putative antimicrobial mechanisms of 3-phenyl-1H-indole-2-carbaldehyde derivatives.
III. Protocols for Antimicrobial and Antibiofilm Activity Assessment
To rigorously evaluate the antimicrobial potential of newly synthesized 3-phenyl-1H-indole-2-carbaldehyde derivatives, a series of standardized in vitro assays should be performed.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and quantitative technique.
Rationale: This assay provides a quantitative measure of the potency of the antimicrobial compound against a panel of clinically relevant microorganisms, allowing for direct comparison between different derivatives and with standard antibiotics.
Materials:
-
Synthesized 3-phenyl-1H-indole-2-carbaldehyde derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the compound stock solution (in broth) to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a plate reader.
Protocol 4: Biofilm Inhibition Assay
This assay determines the ability of the compounds to prevent the formation of biofilms.
Rationale: Targeting biofilm formation is a key strategy to combat chronic and recurrent infections. This assay quantifies the ability of the test compounds to interfere with the initial stages of biofilm development.
Materials:
-
Synthesized 3-phenyl-1H-indole-2-carbaldehyde derivatives
-
Tryptic Soy Broth (TSB) supplemented with glucose (for staphylococci) or other appropriate biofilm-promoting medium
-
Sterile 96-well flat-bottomed microtiter plates
-
Bacterial strains known for robust biofilm formation
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
Procedure:
-
Prepare a bacterial suspension as described in the MIC protocol, but in a biofilm-promoting medium.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of the test compound at various sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8) to the wells. Include a growth control with no compound.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, carefully discard the planktonic cells by inverting the plate and wash the wells gently three times with sterile phosphate-buffered saline (PBS).
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washings are clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Read the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the growth control.
Caption: Workflow for the antimicrobial evaluation of 3-phenyl-1H-indole-2-carbaldehyde derivatives.
IV. Data Presentation and Interpretation
For clarity and comparative analysis, the antimicrobial activity data should be presented in a tabular format.
Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives (Hypothetical Data)
| Compound ID | R-group on Schiff Base | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent Compound | - | 64 | 128 | >256 |
| Derivative 1 | 4-Chlorophenyl | 16 | 32 | 64 |
| Derivative 2 | 4-Methoxyphenyl | 32 | 64 | 128 |
| Derivative 3 | 2,4-Dichlorophenyl | 8 | 16 | 32 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 4 |
V. Safety and Cytotoxicity Assessment
A crucial aspect of developing new antimicrobial agents is to ensure their selectivity for microbial cells over host cells. Therefore, it is essential to evaluate the cytotoxicity of promising compounds against mammalian cell lines.
Rationale: This assay provides an early indication of the therapeutic window of the compounds and helps to identify candidates with a favorable safety profile for further development.
A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A reduced metabolic activity is indicative of cell death or a loss of proliferation.
VI. Conclusion and Future Directions
The 3-Phenyl-1H-indole-2-carbaldehyde scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of the core structure and the ease of derivatization at the C2-carbaldehyde position allow for the rapid generation of a diverse library of compounds for screening. The protocols outlined in this guide provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of these derivatives.
Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships. Investigating the detailed mechanisms of action, including potential enzymatic targets and effects on gene expression, will be crucial for optimizing the efficacy and selectivity of these compounds. Furthermore, in vivo studies in animal models of infection will be necessary to validate the therapeutic potential of the most promising candidates.
VII. References
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. Retrieved from [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI. Retrieved from [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). PubMed. Retrieved from [Link]
-
The new preparation process of 2 (1H indole 3 base) 1H benzimidizole derivatives. (n.d.). Google Patents. Retrieved from
-
6-Formylindolo(3,2-b)carbazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). Scientific Research Publishing. Retrieved from [Link]
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]
-
Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2024). Advanced Journal of Chemistry, Section B. Retrieved from [Link]
-
Synthesis, characterization, antimicrobial and anti-biofilm studies of Ni(II) complex with Schiff base derived from 2-thiophene carboxaldehyde and phenyl acetic hydrazide. (n.d.). ResearchGate. Retrieved from [Link]
-
The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. (2024). MDPI. Retrieved from [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. Retrieved from [Link]
Sources
- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: 3-Phenyl-1H-indole-2-carbaldehyde as a Versatile Scaffold for the Development of Novel HIV-1 Integrase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of highly active antiretroviral therapy (HAART).[1] Among the cocktail of drugs used in HAART, inhibitors targeting the viral enzyme integrase have become a cornerstone of modern treatment regimens.[1] HIV-1 integrase is essential for the viral life cycle, catalyzing the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[2] This enzyme offers a prime target for therapeutic intervention as it is not present in human cells, minimizing off-target effects.
Integrase strand transfer inhibitors (INSTIs) have demonstrated remarkable clinical efficacy.[3] However, the emergence of drug-resistant viral strains necessitates the continuous discovery and development of new inhibitors with novel scaffolds and mechanisms of action.[3][4] The indole nucleus has emerged as a promising scaffold in the design of various therapeutic agents, including potent HIV-1 integrase inhibitors.[2][5] This application note focuses on the 3-Phenyl-1H-indole-2-carbaldehyde scaffold as a key intermediate and foundational structure for generating a new class of HIV-1 integrase inhibitors.
Mechanism of Action: Targeting the HIV-1 Integrase Active Site
Derivatives of the 3-Phenyl-1H-indole-2-carbaldehyde scaffold, particularly the corresponding carboxylic acids, are proposed to function as INSTIs. The primary mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the HIV-1 integrase active site.[3][4] These metal ions are crucial for the enzymatic activity of integrase, facilitating the 3'-processing and strand transfer reactions.
The indole-2-carboxylate moiety, formed by the oxidation of the 2-carbaldehyde, acts as a pharmacophore that mimics the arrangement of the substrate DNA, allowing it to bind to the active site and effectively block the integration of viral DNA into the host genome.[3][4] The phenyl group at the C3 position and other substitutions on the indole ring can further enhance binding affinity through interactions with nearby hydrophobic pockets and key amino acid residues, such as Tyr143.[4] Additionally, substitutions at other positions, like a halogenated benzene ring at C6, can introduce beneficial π-π stacking interactions with the viral DNA.[1][3]
Caption: Proposed binding mode of an indole-2-carboxylate inhibitor.
Protocols
Protocol 1: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde Derivatives
The 3-Phenyl-1H-indole-2-carbaldehyde scaffold serves as a versatile starting material for the synthesis of a library of potential HIV-1 integrase inhibitors. A general synthetic route is outlined below, which can be adapted to introduce various substituents for structure-activity relationship (SAR) studies.
Workflow for Synthesis
Caption: General synthetic workflow for indole-2-carboxylic acid inhibitors.
Step-by-Step Procedure (Example: Synthesis of 3-Phenyl-1H-indole-2-carboxylic Acid):
-
Fischer Indole Synthesis:
-
To a solution of a substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add ethyl 2-oxo-3-phenylpropanoate (1.0 eq).
-
Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the crude ethyl 3-phenyl-1H-indole-2-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Reduction to Aldehyde (Optional Intermediate Step):
-
Dissolve the ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Phenyl-1H-indole-2-carbaldehyde.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and tetrahydrofuran.
-
Add 2-methyl-2-butene (5.0 eq).
-
To this solution, add an aqueous solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product, 3-Phenyl-1H-indole-2-carboxylic acid.
-
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates (pre-processed donor DNA and target DNA)
-
Assay Buffer (e.g., MOPS, DTT, MgCl₂ or MnCl₂)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Plate Preparation:
-
Add 2 µL of test compound dilutions in DMSO to the wells of a 96-well plate. For the positive control, add a known integrase inhibitor. For the negative control, add DMSO only.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer, recombinant HIV-1 integrase, and the pre-processed donor DNA substrate.
-
Pre-incubate the master mix at 37 °C for 15 minutes to allow the formation of the integrase-DNA complex.
-
-
Initiation of Reaction:
-
Add the target DNA substrate to the master mix.
-
Dispense the complete reaction mixture into the wells of the 96-well plate containing the test compounds.
-
-
Incubation:
-
Incubate the plate at 37 °C for 60-90 minutes to allow the strand transfer reaction to proceed.
-
-
Detection:
-
Stop the reaction and detect the amount of strand transfer product. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or by capturing the product on a streptavidin-coated plate and detecting a labeled end.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that reduces the strand transfer activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based Anti-HIV-1 Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Test compounds
-
96-well cell culture plates
-
Reagent to measure cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)
Procedure:
-
Cell Seeding:
-
Seed the T-cells into the wells of a 96-well plate at a predetermined density.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the wells. Include a positive control (a known anti-HIV drug) and a negative control (no compound).
-
-
Viral Infection:
-
Infect the cells with a pre-titered amount of HIV-1. Leave some wells uninfected as a cell viability control.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37 °C with 5% CO₂ for 4-6 days.
-
-
Measurement of Antiviral Activity and Cytotoxicity:
-
MTT Assay (for cytoprotection): Add MTT solution to the wells and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
p24 ELISA (for viral replication): Collect the cell culture supernatant and measure the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the EC₅₀ (the concentration of the compound that inhibits viral replication by 50%) and the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).
-
Determine the Selectivity Index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Structure-Activity Relationship (SAR) Insights
Based on studies of related indole-2-carboxylic acid derivatives, several key SAR trends can be inferred for compounds derived from the 3-Phenyl-1H-indole-2-carbaldehyde scaffold.[4]
SAR Visualization
Caption: Key structure-activity relationship trends for indole-based HIV-1 integrase inhibitors. (Note: A chemical structure image should replace the placeholder for full clarity).
| Position | Substitution | Effect on Activity | Rationale |
| C2 | Carboxylic Acid | Essential | Required for the chelation of Mg²⁺ ions in the integrase active site.[3][4] |
| C3 | Phenyl/Substituted Phenyl | Modulates Potency | Introduction of a long branch or bulky hydrophobic groups can improve interaction with a hydrophobic cavity near the active site.[4] |
| C6 | Halogenated Phenyl | Increases Potency | Can form a π-π stacking interaction with viral DNA, enhancing binding affinity.[1][3] |
| N1 | Alkyl/H | Modulates Potency | Small, non-bulky substituents are generally preferred to avoid steric hindrance. |
The 3-Phenyl-1H-indole-2-carbaldehyde scaffold represents a valuable starting point for the design and synthesis of novel HIV-1 integrase inhibitors. Its derivatives, particularly the corresponding carboxylic acids, have demonstrated potent inhibition of the integrase strand transfer reaction by chelating essential metal ions in the enzyme's active site. The synthetic tractability of this scaffold allows for extensive modification at multiple positions, enabling detailed structure-activity relationship studies to optimize potency and drug-like properties. The protocols provided herein offer a framework for the synthesis, in vitro evaluation, and cell-based characterization of these promising anti-HIV-1 compounds. Further exploration of this chemical space is warranted to develop next-generation INSTIs that can overcome existing drug resistance challenges.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (URL: [Link])
-
Indole-based Allosteric Inhibitors of HIV-1 Integrase. (URL: [Link])
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (URL: [Link])
-
Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. (URL: [Link])
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (URL: [Link])
-
Indole-based allosteric inhibitors of HIV-1 integrase - PubMed. (URL: [Link])
-
Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (URL: [Link])
-
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (URL: [Link])
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Antimycobacterial Agents from 3-Phenyl-1H-indole-2-carbaldehyde
Introduction: The Imperative for Novel Antimycobacterial Compounds
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current first-line therapies, creating an urgent need for new therapeutic agents that operate via novel mechanisms of action.[1][2] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimycobacterial effects.
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and evaluation of novel antimycobacterial compound libraries derived from the versatile starting material, 3-Phenyl-1H-indole-2-carbaldehyde . We will focus on two robust and high-yielding synthetic pathways: the formation of Schiff bases and the synthesis of chalcone intermediates. Furthermore, we provide a comprehensive protocol for the in vitro evaluation of these synthesized compounds against M. tuberculosis using the widely accepted Microplate Alamar Blue Assay (MABA).
Strategic Approach: Leveraging the C2-Aldehyde for Structural Diversification
The aldehyde functional group at the C2 position of the 3-phenyl-1H-indole core is an excellent handle for chemical modification. Its reactivity allows for the straightforward synthesis of diverse compound libraries, enabling a thorough exploration of the structure-activity relationship (SAR). Our strategy is centered on two key transformations:
-
Imination to form Schiff Bases: The condensation reaction between the indole-2-carbaldehyde and various primary amines, hydrazines, or hydrazides yields Schiff bases (imines). This approach is synthetically facile and allows for the introduction of a vast array of chemical functionalities, which can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for antimycobacterial activity.[4][5][6]
-
Claisen-Schmidt Condensation to form Chalcones: The base-catalyzed condensation of the aldehyde with various acetophenones or other enolizable ketones produces chalcones (α,β-unsaturated ketones).[7][8] Chalcones themselves are a well-established class of antimycobacterial agents.[9] Moreover, their α,β-unsaturated carbonyl system serves as a versatile Michael acceptor and a precursor for the synthesis of other heterocyclic systems like pyrimidines, which have also shown promise as antitubercular agents.[10][11][12]
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy for generating diverse compound libraries from the 3-Phenyl-1H-indole-2-carbaldehyde starting material.
Caption: Synthetic workflow for generating Schiff base and chalcone libraries.
PART 1: SYNTHESIS PROTOCOLS
Protocol 1: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde Schiff Bases
This protocol describes a general method for the condensation of 3-Phenyl-1H-indole-2-carbaldehyde with a primary amine, such as a substituted aniline or a thiosemicarbazide, to form the corresponding Schiff base derivative. Thiosemicarbazones, a subclass of Schiff bases, are particularly noted for their antimycobacterial properties.[13][14][15]
Rationale: This acid-catalyzed condensation reaction is a classic method for imine formation. Glacial acetic acid acts as both the solvent and the catalyst, protonating the aldehyde's carbonyl oxygen to increase its electrophilicity and facilitating the nucleophilic attack by the amine. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base.[5]
Materials:
-
3-Phenyl-1H-indole-2-carbaldehyde
-
Substituted primary amine (e.g., 4-fluoroaniline, thiosemicarbazide)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, mobile phase e.g., 2:1 Hexane:Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq) and the chosen primary amine (1.0-1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol containing a few drops of acetic acid, to dissolve the reactants (approx. 10-15 mL per gram of aldehyde).[6]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. Spot the reaction mixture against the starting materials. The formation of a new, typically less polar, spot indicates product formation. The reaction is generally complete within 4-12 hours.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product with cold ethanol to remove any unreacted starting materials and residual acetic acid.[5]
-
Drying: Transfer the washed product to a watch glass and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of 3-Phenyl-1H-indole-2-yl Chalcones (Claisen-Schmidt Condensation)
This protocol details the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from 3-Phenyl-1H-indole-2-carbaldehyde and a substituted acetophenone.
Rationale: The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH or NaOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-2-carbaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[8][16][17]
Materials:
-
3-Phenyl-1H-indole-2-carbaldehyde
-
Substituted acetophenone (e.g., 4-chloroacetophenone, 2-hydroxyacetophenone)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 40-50% aqueous or alcoholic)
-
Conical flask or round-bottom flask
-
Magnetic stirrer
-
Ice and water
-
Hydrochloric acid (HCl), dilute (1:1)
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reactant Solution: In a conical flask, dissolve 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq) and the selected substituted acetophenone (1.0 eq) in ethanol (approx. 15-20 mL) with stirring at room temperature.
-
Base Addition: Cool the flask in an ice bath. Slowly add the aqueous or alcoholic KOH/NaOH solution dropwise to the stirred mixture. A color change and the formation of a precipitate are often observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for an extended period, typically 12-24 hours. The flask can be loosely stoppered and left to stir overnight.
-
Precipitation and Neutralization: After the stirring period, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture carefully with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the chalcone product.
-
Isolation: Allow the precipitate to settle, then collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold water to remove any inorganic salts and residual base.
-
Recrystallization and Drying: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product. Dry the purified chalcone in a vacuum oven.
-
Characterization: Characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
PART 2: ANTIMYCOBACTERIAL ACTIVITY PROTOCOL
Protocol 3: Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv strain. The MABA is a colorimetric assay that provides a rapid and inexpensive method for susceptibility testing.[18][19]
Rationale: The assay utilizes the redox indicator Alamar Blue (resazurin). In the presence of metabolically active (i.e., growing) mycobacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin. Therefore, a blue color in the well indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents this color change.[19][20]
Materials:
-
Synthesized test compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates (flat bottom)
-
Alamar Blue reagent
-
Isoniazid or Rifampicin (as positive control)
-
DMSO (for dissolving compounds)
-
Incubator (37 °C)
-
Biosafety Cabinet (Class II or III)
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and control drugs in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth directly in the 96-well plate to achieve the desired final concentration range (e.g., from 100 µg/mL to 0.09 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid toxicity to the bacteria.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard. This suspension is then diluted 1:20 in broth to prepare the final inoculum.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microplate containing 100 µL of the diluted compounds. Include wells for a sterility control (broth only) and a growth control (broth + inoculum, no drug).
-
Incubation: Seal the plates with a plate sealer or place them in a zip-lock bag and incubate at 37 °C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37 °C for another 24-48 hours.
-
Reading Results: Visually assess the plates. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. Wells that remain blue are scored as showing inhibition, while pink wells indicate bacterial growth.
Data Presentation and Interpretation
The results of the synthesis and biological evaluation should be systematically recorded.
Table 1: Synthesis Yields and Compound Characterization
| Compound ID | Synthetic Route | R/R' Group | Yield (%) | Melting Point (°C) |
| IND-SB-01 | Schiff Base | 4-Fluoroaniline | 85 | 178-180 |
| IND-SB-02 | Schiff Base | Thiosemicarbazide | 92 | 210-212 (dec.) |
| IND-CH-01 | Chalcone | 4-Chloroacetophenone | 78 | 155-157 |
| IND-CH-02 | Chalcone | 2-Hydroxyacetophenone | 72 | 168-170 |
| (Note: Data are hypothetical examples for illustrative purposes.) |
Table 2: Antimycobacterial Activity (MIC)
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv |
| IND-SB-01 | 16 |
| IND-SB-02 | 1.56 |
| IND-CH-01 | 6.25 |
| IND-CH-02 | 3.12 |
| Isoniazid | 0.06 |
| (Note: Data are hypothetical examples for illustrative purposes.) |
Potential Mechanisms of Action
While the precise mechanism of action for novel compounds requires extensive investigation, related indole-based antimycobacterials have been shown to target specific pathways. For instance, indole-2-carboxamides have been identified as inhibitors of MmpL3, a crucial transporter for mycolic acid, which is an essential component of the mycobacterial cell wall.[21] Schiff bases have also been proposed to inhibit various enzymes, including DNA gyrase or catalase-peroxidase (KatG).[22][23] Further studies, such as target-based assays or whole-genome sequencing of resistant mutants, would be necessary to elucidate the mechanism of the newly synthesized compounds.
Sources
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. QSAR-driven Design, Synthesis and Discovery of Potent Chalcone Derivatives with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. nevolab.de [nevolab.de]
- 17. Claisen-Schmidt Condensation [cs.gordon.edu]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 21. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schiff Bases of Indoline-2,3-dione: Potential Novel Inhibitors of Mycobacterium Tuberculosis (Mtb) DNA Gyrase † - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 19 Schiff bases as antimycobacterial agents: synthesis, molecular docking and a plausible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 3-Phenyl-1H-indole-2-carbaldehyde using NMR spectroscopy
This Application Note is designed for researchers and medicinal chemists requiring a definitive protocol for the structural characterization of 3-Phenyl-1H-indole-2-carbaldehyde (CAS: 6915-66-8).[1] This scaffold is a critical intermediate in the synthesis of anticancer agents, indole alkaloids, and fluorescent probes.
H,Introduction & Chemical Context
The characterization of 3-Phenyl-1H-indole-2-carbaldehyde presents a specific challenge due to the overlapping aromatic regions of the indole core and the phenyl substituent.[1] Unlike simple indoles, the presence of the electron-withdrawing formyl group at the C2 position and a bulky phenyl group at C3 induces significant electronic and steric effects that alter standard chemical shifts.[1]
This guide provides a self-validating protocol to distinguish the target molecule from common synthetic byproducts (e.g., 1-formyl isomers or unreacted 3-phenylindole) using advanced NMR techniques.[1]
Molecular Structure & Numbering[1][2]
-
Core: Indole (bicyclic aromatic).[1]
-
Substituents:
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and visibility of the exchangeable N-H proton, Dimethyl sulfoxide-
Step-by-Step Procedure:
-
Massing: Weigh approximately 5–10 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: Use an ampoule from a fresh box to minimize water peaks (
3.33 ppm), which can obscure mid-field signals.
-
-
Homogenization: Vortex gently until the solution is clear. If suspension persists, sonicate for 30 seconds.
-
Transfer: Transfer to a 5 mm NMR tube using a glass Pasteur pipette.
-
Acquisition: Equilibrate the sample in the probe at 298 K (25 °C) for 5 minutes before acquisition to prevent convection currents.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (standard proton).[1]
-
Scans (NS): 16 (minimum) for
H; 1024+ for C. -
Relaxation Delay (D1): 1.0 s (standard), increase to 5.0 s if accurate integration of the aldehyde proton is required for purity assay.
Spectral Analysis & Assignment Strategy
The validation of 3-phenyl-1H-indole-2-carbaldehyde relies on identifying three distinct spectral zones.
Expected Chemical Shift Data ( H NMR in DMSO- )
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Indole N-H | 11.80 – 12.20 | Broad Singlet | 1H | Highly deshielded by the adjacent electron-withdrawing C2-carbonyl and aromatic ring current. Disappears upon D |
| Aldehyde (-CHO) | 9.80 – 10.10 | Singlet | 1H | Diagnostic peak.[1] Sharp singlet confirms the aldehyde is intact and not hydrated (gem-diol).[1] |
| Indole H4 | 7.60 – 7.90 | Doublet ( | 1H | Deshielded relative to other aromatic protons due to proximity to the C3-phenyl ring and magnetic anisotropy. |
| Phenyl Ring | 7.30 – 7.55 | Multiplet | 5H | Often appears as overlapping multiplets.[1] The ortho protons may separate slightly from meta/para.[1] |
| Indole H7 | 7.40 – 7.50 | Doublet ( | 1H | Typical indole position; may overlap with phenyl signals. |
| Indole H5, H6 | 7.10 – 7.30 | Triplet/Multiplet | 2H | Standard aromatic region; usually the most shielded aromatic protons in this system. |
Key Structural Diagnostics (Self-Validation)
-
Regiochemistry Check (C2 vs. C3):
-
If the aldehyde were at C3 (with phenyl at C2), the aldehyde proton would typically appear slightly more upfield (~9.6–9.8 ppm) and the N-H signal would shift.
-
HMBC Confirmation: The aldehyde proton must show a strong long-range coupling (
) to the quaternary carbon at C2 ( ppm) and a weak coupling to the indole ring junction.
-
-
N-Alkylation Check:
-
The presence of the signal at
11.8–12.2 ppm confirms the 1H (free amine) status. Absence of this peak suggests N-alkylation or N-oxidation.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Advanced Characterization Workflow (2D NMR)
Due to the overlap of the 9 aromatic protons (4 indole + 5 phenyl), 1D NMR is often insufficient for full assignment. The following 2D workflow is required for rigorous characterization.
COSY (Correlation Spectroscopy)
-
Purpose: Traces the spin system of the indole ring (H4–H5–H6–H7).
-
Observation: The phenyl ring protons will show their own isolated spin network (ortho-meta-para), unconnected to the indole protons.
NOESY (Nuclear Overhauser Effect)
-
Critical Experiment: Irradiate the aldehyde proton or the phenyl ortho protons.[1]
-
Expectation:
Diagram: Characterization Workflow
The following diagram illustrates the logical flow for validating the structure using NMR data.
Figure 1: Decision tree for the structural validation of 3-phenyl-1H-indole-2-carbaldehyde via NMR.
Troubleshooting & Common Impurities
| Impurity Signal | Chemical Shift ( | Origin | Remediation |
| DMF | 7.95 (s), 2.89 (s), 2.73 (s) | Reaction Solvent (Vilsmeier-Haack) | High vacuum drying at 60 °C or aqueous wash. |
| Water | 3.33 (s, broad) | Wet DMSO / Hygroscopic sample | Use fresh ampoule; add molecular sieves. |
| 3-Phenylindole | 7.36 (d, H2) | Unreacted Starting Material | The H2 doublet at ~7.4 ppm (coupled to NH) indicates incomplete formylation. |
| Dichloromethane | 5.76 (s) | Extraction Solvent | Extended vacuum drying. |
References
-
Synthesis & General Indole NMR
-
Vilsmeier-Haack Formylation Context
-
Spectral Data Verification (Analogous Structures)
-
Solvent Residual Impurities
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Sources
Mass spectrometry analysis of 3-Phenyl-1H-indole-2-carbaldehyde
Application Note: High-Resolution LC-MS/MS Characterization of 3-Phenyl-1H-indole-2-carbaldehyde
Abstract & Scope
This technical guide details the protocol for the structural characterization and quantification of 3-Phenyl-1H-indole-2-carbaldehyde (C₁₅H₁₁NO) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a critical pharmacophore in the synthesis of antimicrobial and anticancer agents, precise analytical methods are required to monitor its purity and stability during drug development.
This note moves beyond standard operating procedures to explain the mechanistic behavior of the analyte under Electrospray Ionization (ESI), focusing on the diagnostic loss of the carbonyl moiety and the stability of the phenyl-indole core.
Chemical Profile & Physicochemical Properties
Understanding the analyte's physicochemical properties is the first step in method development. The lipophilicity (LogP) dictates the choice of Reverse Phase Chromatography (RPC) columns.
| Property | Value | Analytical Implication |
| IUPAC Name | 3-Phenyl-1H-indole-2-carbaldehyde | Target Analyte |
| Molecular Formula | C₁₅H₁₁NO | Elemental Composition |
| Monoisotopic Mass | 221.0841 Da | Exact Mass for HRMS |
| Precursor Ion | 222.0913 m/z | Primary ESI+ Target |
| LogP (Predicted) | ~3.5 - 3.9 | Requires high % Organic Mobile Phase |
| pKa (Indole NH) | ~16.9 | Neutral at acidic pH (Use Formic Acid) |
| Solubility | DMSO, Methanol, Acetonitrile | Sample Diluent Selection |
Analytical Method Development
Ionization Source Optimization (The "Why")
While indoles can be analyzed via APCI, Electrospray Ionization (ESI) in positive mode is preferred for 3-Phenyl-1H-indole-2-carbaldehyde.[1][2]
-
Mechanism: The aldehyde oxygen is weakly basic, but the conjugated indole system allows for protonation, typically at the C3 position or the carbonyl oxygen, followed by charge delocalization.
-
Causality: The presence of the electron-withdrawing formyl group at C2 and the phenyl group at C3 stabilizes the molecular ion, making
abundant.[1] However, in-source fragmentation (loss of CO) can occur if source temperatures are too high (>350°C).[1]
Chromatographic Separation
A C18 stationary phase is selected due to the hydrophobic phenyl and indole rings.[2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase: Acidic modification (0.1% Formic Acid) is critical to suppress the ionization of residual silanols on the column and improve peak shape, although the indole NH is not acidic enough to deprotonate under standard LC conditions.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation
Objective: Create a stable stock solution free of aggregates.[1][2]
-
Weighing: Accurately weigh 1.0 mg of 3-Phenyl-1H-indole-2-carbaldehyde standard.
-
Dissolution: Dissolve in 1.0 mL of DMSO (Stock A: 1 mg/mL). Note: Pure methanol may cause precipitation over time due to the hydrophobicity.
-
Working Standard: Dilute Stock A 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 10 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1][2]
Phase 2: LC-MS/MS Parameters
System: Triple Quadrupole (QqQ) or Q-TOF.[1][2]
HPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
-
Column Temp: 40°C
-
Gradient:
MS Source Parameters (ESI+):
-
Capillary Voltage: 3500 V
-
Drying Gas Temp: 325°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer: 35 psi[2]
Structural Elucidation & Fragmentation Mechanism
Expert Insight: The fragmentation of indole-2-carbaldehydes is distinct. The primary diagnostic transition is the neutral loss of Carbon Monoxide (CO, 28 Da). Unlike simple indoles which fragment via HCN loss, the aldehyde functionality is the "weakest link" energetically.
Fragmentation Pathway:
-
Precursor (
222): Protonated molecule.[1][2] -
Primary Fragment (
194): Loss of CO (-28 Da).[1][2] This generates a protonated 3-phenylindole species.[1][2] -
Secondary Fragments:
Visualization: MS/MS Fragmentation Pathway
Caption: Diagnostic fragmentation pathway showing the characteristic loss of the carbonyl group followed by skeletal rearrangement.
Validation & Self-Correcting Protocols
To ensure Trustworthiness and data integrity, the method includes specific "Self-Validating" checkpoints.
| Checkpoint | Observation | Corrective Action |
| System Suitability | Retention time drift > 5% | Check pump pressure stability and equilibrate column for 10 min longer. |
| Isomer Interference | Double peak at m/z 222 | Differentiate 2-phenylindole-3-carbaldehyde (isomer).[1][2] The 3-phenyl isomer typically elutes later due to steric hindrance at the C3 position.[1][2] |
| In-Source Fragmentation | Presence of m/z 194 in MS1 | Lower Fragmentor Voltage or Source Temperature (reduce from 325°C to 275°C).[1][2] |
| Sensitivity Drop | Signal-to-Noise < 10 | Check for "Indole Polymerization."[1][2] Freshly prepare standards in amber vials (light sensitive). |
References
-
PubChem. (2023).[1][2][3] 3-Phenyl-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine.[1][2] [Link]
-
El-Sawy, E. R., et al. (2017).[1][2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Describes the synthesis and stability of indole aldehyde derivatives. [Link]
-
Prasain, J. (2009).[1][2][4] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.[1][2] Fundamental guide on CID fragmentation mechanisms for aromatics. [Link]
-
Xing, J., et al. (2005).[2] Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of Mass Spectrometry. Detailed analysis of indole ring contraction and rearrangement. [Link]
Sources
Experimental protocol for the Vilsmeier-Haack formylation of 3-phenylindole
Application Notes: A-P-N-2026-02-3-PHI-VH
Title: Experimental Protocol for the Vilsmeier-Haack Formylation of 3-Phenylindole to Synthesize 3-Phenyl-1H-indole-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This transformation is of paramount importance in synthetic organic chemistry, as the resulting aryl aldehydes are versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Indole scaffolds are privileged structures in medicinal chemistry and are excellent substrates for the Vilsmeier-Haack reaction due to the high electron density of the pyrrole ring.[5] For unsubstituted indoles, electrophilic substitution occurs almost exclusively at the C3 position, which possesses the highest electron density.[6][7][8] However, when the C3 position is substituted, as in the case of 3-phenylindole, the electrophilic attack is redirected. This protocol provides a detailed methodology for the formylation of 3-phenylindole, where the reaction is directed to the C2 position, yielding 3-phenyl-1H-indole-2-carbaldehyde, a valuable building block for more complex molecular architectures.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3][9]
Stage 2: Electrophilic Attack and Hydrolysis The electron-rich C2 position of the 3-phenylindole attacks the carbon of the Vilsmeier reagent. The resulting intermediate then undergoes elimination of a chloride ion and subsequent rearomatization to form a stable iminium salt.[9] This iminium intermediate is then hydrolyzed during the aqueous work-up to furnish the final aldehyde product, 3-phenyl-1H-indole-2-carbaldehyde.[3] The regioselectivity is governed by the electronic properties of the indole nucleus; with the C3 position blocked, the C2 position becomes the next most nucleophilic site for electrophilic attack.[10][11]
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-phenyl-1H-indole-2-carbaldehyde on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Amount (10 mmol scale) | Properties/Hazards |
| 3-Phenylindole | 948-67-4 | 193.25 g/mol | 1.93 g (1.0 equiv) | Solid, irritant |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 1.1 mL (12 mmol, 1.2 equiv) | Liquid, corrosive, reacts violently with water |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 15 mL | Liquid, toxic, irritant |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 10 mL | Liquid, volatile, suspected carcinogen |
| Saturated Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | ~50 mL | Aqueous solution, irritant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | Solid, hygroscopic |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | Liquid |
| Crushed Ice | N/A | N/A | ~100 g | Solid |
Equipment
-
100 mL two-neck round-bottom flask
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Glassware for extraction and recrystallization
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Knoevenagel Condensation Reactions of 3-Phenyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 3-Phenyl-1H-indole-2-carbaldehyde as the aldehydic substrate. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via robust C-C bond-forming reactions like the Knoevenagel condensation opens avenues for the synthesis of novel bioactive molecules.[1][2] This document details the underlying mechanistic principles, offers field-proven experimental protocols for the synthesis of diverse derivatives, and discusses the potential applications of the resulting α,β-unsaturated indole compounds in drug discovery and materials science. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the Indole Scaffold and the Knoevenagel Condensation
The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The C-2 and C-3 positions of the indole ring are particularly amenable to functionalization, making them key handles for molecular diversification. 3-Phenyl-1H-indole-2-carbaldehyde is a versatile starting material, combining the indole core with a reactive aldehyde group, poised for further chemical elaboration.
The Knoevenagel condensation is a classic yet powerful reaction in organic synthesis, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4][5] This reaction is prized for its efficiency in forming α,β-unsaturated systems, which are valuable intermediates and pharmacophores in their own right.[4] The choice of catalyst, typically a weak base, is crucial to avoid self-condensation of the aldehyde.[5] This guide will explore the application of this reaction to 3-Phenyl-1H-indole-2-carbaldehyde, a substrate of significant interest for generating novel molecular entities.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate).[6] This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-Phenyl-1H-indole-2-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.
The use of a weak base is a critical parameter. Strong bases could lead to undesired side reactions, such as the Cannizzaro reaction or self-condensation of the aldehyde, if applicable. The phenyl substituent at the C-3 position of the indole ring may exert electronic and steric effects on the reactivity of the C-2 carbaldehyde, which should be considered during optimization of reaction conditions.
Figure 1: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are provided as robust starting points for the Knoevenagel condensation of 3-Phenyl-1H-indole-2-carbaldehyde with common active methylene compounds. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Synthesis of the Starting Material: 3-Phenyl-1H-indole-2-carbaldehyde
A common method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding indole. For 3-phenyl-1H-indole, the formylation is expected to occur at the C-2 position.
Materials:
-
3-Phenyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of DMF (3 eq.) in DCM to 0 °C.
-
Slowly add POCl₃ (1.2 eq.) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-phenyl-1H-indole (1 eq.) in DCM to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Phenyl-1H-indole-2-carbaldehyde.
Protocol 1: Reaction with Malononitrile
This protocol describes the synthesis of 2-((3-phenyl-1H-indol-2-yl)methylene)malononitrile, a precursor to compounds with potential anticancer and antimicrobial activities.
Materials:
-
3-Phenyl-1H-indole-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
Protocol:
-
In a 50 mL round-bottom flask, dissolve 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with deionized water to remove any residual catalyst and unreacted starting materials.
-
Dry the purified product under vacuum to yield 2-((3-phenyl-1H-indol-2-yl)methylene)malononitrile.
Protocol 2: Reaction with Barbituric Acid
This protocol details the synthesis of 5-((3-phenyl-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, a member of the barbiturate family of compounds known for a wide range of biological activities.[7]
Materials:
-
3-Phenyl-1H-indole-2-carbaldehyde
-
Barbituric acid
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Protocol:
-
To a solution of 3-Phenyl-1H-indole-2-carbaldehyde (1.0 eq.) in ethanol (20 mL) in a round-bottom flask, add barbituric acid (1.0 eq.) and a catalytic amount of ammonium acetate (0.2 eq.).
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with water to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum.
Data Summary and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Summary of Reaction Conditions and Expected Products
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Expected Product |
| 1 | Malononitrile | Piperidine | Ethanol | 2-4 | 2-((3-phenyl-1H-indol-2-yl)methylene)malononitrile |
| 2 | Barbituric Acid | Ammonium Acetate | Ethanol | 4-6 | 5-((3-phenyl-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| 3 | Ethyl Cyanoacetate | Piperidine | Ethanol | 3-5 | Ethyl 2-cyano-3-(3-phenyl-1H-indol-2-yl)acrylate |
| 4 | Thiobarbituric Acid | Ammonium Acetate | Ethanol | 4-6 | 5-((3-phenyl-1H-indol-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the aldehydic proton signal (around 10 ppm) from the starting material and the appearance of a new vinylic proton signal. Aromatic and indole protons should be in the expected regions.
-
¹³C NMR: The carbon NMR spectrum will confirm the formation of the new C=C bond and the presence of other key functional groups.
-
IR Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile (C≡N) or carbonyl (C=O) groups in the products, and the disappearance of the aldehyde C=O stretch from the starting material.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
Experimental Workflow Visualization
Figure 2: Experimental workflow for the synthesis and characterization.
Applications in Drug Development and Materials Science
The α,β-unsaturated indole derivatives synthesized through these protocols are of significant interest to the pharmaceutical industry. The presence of the Michael acceptor system, coupled with the inherent biological activity of the indole nucleus, makes these compounds promising candidates for targeting various biological pathways. For instance, indole-based chalcones and other α,β-unsaturated ketones have demonstrated potent anticancer and anti-inflammatory activities.[1]
Furthermore, the extended π-conjugation in these molecules can impart interesting photophysical properties, making them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Conclusion
The Knoevenagel condensation of 3-Phenyl-1H-indole-2-carbaldehyde offers a versatile and efficient strategy for the synthesis of a diverse library of functionalized indole derivatives. The protocols outlined in this guide are robust and can be adapted to a range of active methylene compounds. The resulting products are valuable scaffolds for the development of new therapeutic agents and advanced materials. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this powerful reaction to advance their scientific endeavors.
References
- Karthikeyan, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- Nelson, J. et al. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
- Gruttadauria, M. et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
- Wikipedia. (n.d.).
- Patil, D. R. et al. (n.d.).
- (2024).
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.
- (2016).
- (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- Sigma-Aldrich. (n.d.).
- List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis.
- (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- (2018).
- (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.
- (2021).
- (2021).
- BenchChem. (2025).
- (2024).
- (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
- (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- (n.d.). RSC Advances. SciSpace.
- (n.d.). Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry.
- (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
- (n.d.).
- (n.d.). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. ScienceOpen.
- (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC.
- (n.d.). Scheme 1 Synthesis of indole barbiturates.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde
[1]
Case ID: IND-2-CHO-SYNTH Status: Active Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Strategy Selector
User Query: "I need to synthesize 3-Phenyl-1H-indole-2-carbaldehyde with high yield. My current yields are low or the reaction is messy."
Specialist Analysis: The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde presents a specific regioselectivity challenge. Unlike standard indoles which readily formylate at the electron-rich C3 position, your target has a phenyl group at C3.[1] This blocks the natural electrophilic attack, forcing chemistry to the less reactive C2 position.
Select your Starting Material to view the correct protocol:
Figure 1: Decision matrix for selecting the synthetic route based on available starting material.
Protocol A: The "Nuclear Option" (Directed Lithiation)
Best for: High yields, precise regiocontrol.[1]
Precursor: 3-Phenylindole
Mechanism: C2-proton acidity enhancement via N-protection
The Workflow
Direct lithiation of unprotected indole is difficult due to the N-H proton. You must protect the nitrogen with a group that directs lithiation to the C2 position (Directed Ortho Metalation - DoM).
Recommended Protecting Group: Phenylsulfonyl (
Step-by-Step Protocol
Phase 1: N-Protection
-
Dissolve: 3-Phenylindole (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonate: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Wait for
evolution to cease (approx. 30 min). -
Protect: Add Benzenesulfonyl chloride (
, 1.1 eq) dropwise.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
React: Warm to RT and stir for 2-4 hours. Monitor TLC (Hexane/EtOAc 8:2) until starting material disappears.[2]
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over
. Recrystallize if necessary.[2][3]
Phase 2: C2-Lithiation & Formylation [1]
-
Setup: Flame-dry a 2-neck flask. Maintain strict
or Ar atmosphere. -
Cool: Dissolve N-protected indole in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Crucial: Temperature control prevents benzenesulfonyl cleavage.[1]
-
Lithiate: Add n-Butyllithium (n-BuLi, 1.2 eq, 2.5M in hexanes) dropwise over 20 mins.
-
Checkpoint: Stir at -78°C for 1 hour. The solution usually turns a deep yellow/orange, indicating the C2-lithio species.
-
-
Quench (Formylate): Add anhydrous DMF (3.0 eq) dropwise.
-
Warm: Allow the mixture to warm to RT slowly over 2 hours.
-
Hydrolysis: Add 2M HCl (aq) to quench and hydrolyze the hemiaminal intermediate. Stir vigorously for 30 mins.
Phase 3: Deprotection (Optional but likely desired)
Note: Many users keep the sulfonyl group for subsequent steps, but if you need the free indole:
-
Reflux the product in EtOH/10% NaOH or use TBAF/THF at reflux for milder conditions.
Troubleshooting Guide (Method A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Lithiation | Wet THF or Atmosphere | Use freshly distilled THF (Na/Benzophenone) and check inert gas lines.[1] Moisture kills n-BuLi instantly. |
| Cleavage of Protecting Group | Temperature too high | Ensure n-BuLi addition happens strictly at -78°C. If -78°C fails, try LDA (less nucleophilic) at -78°C. |
| Starting Material Recovery | Incomplete Lithiation | Increase lithiation time to 2 hours at -78°C. Ensure n-BuLi titer is accurate. |
Protocol B: The Oxidative Route
Best for: Scalability, avoiding cryogenic conditions.[1]
Precursor: 2-Methyl-3-phenylindole
Mechanism: Riley Oxidation using Selenium Dioxide (
The Workflow
This method oxidizes the activated methyl group at C2 directly to an aldehyde.
Step-by-Step Protocol
-
Solvent System: Use 1,4-Dioxane : Water (20:1) .[1] The small amount of water is critical to prevent polymer formation.
-
Stoichiometry: Dissolve 2-Methyl-3-phenylindole (1.0 eq) and
(1.2 - 1.5 eq). -
Reaction: Heat to reflux (
) for 4-8 hours.-
Visual Cue: The precipitation of black selenium metal (
) indicates the reaction is progressing.
-
-
Filtration: Filter the hot solution through a Celite pad to remove black selenium.
-
Workup: Evaporate dioxane. The residue is often crude aldehyde. Dissolve in
, wash with (to remove traces of selenious acid).
Troubleshooting Guide (Method B)
| Symptom | Probable Cause | Corrective Action |
| Over-oxidation (Acid formation) | Too much | Reduce |
| Product contaminated with Red/Black solid | Colloidal Selenium | Filter through a double pad of Celite/Activated Charcoal. |
| Low Conversion | Anhydrous conditions | Ensure the 5% water is present.[5] |
Stability & Purification Support
Q: My product decomposes on the silica column. Why? A: Indole-2-carbaldehydes can be acid-sensitive.[1] Silica gel is slightly acidic.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexane before loading your sample.[1] This neutralizes the acid sites. Use a mobile phase of Hexane/EtOAc.
Q: The aldehyde turns brown upon storage. A: Aldehydes are prone to auto-oxidation to carboxylic acids (3-phenylindole-2-carboxylic acid).[1]
-
Fix: Store under Argon/Nitrogen at -20°C. If solid, it is more stable than in solution.[1]
Why NOT Vilsmeier-Haack? (Technical Note)
Users often ask why they cannot simply use
-
Electronic Mismatch: The Vilsmeier reagent is an electrophile.[2] It targets the most electron-rich position. In indole, C3 is
times more reactive than C2.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Steric Blockade: With a phenyl group at C3, the C2 position is sterically crowded.
-
Result: Forcing the reaction (high heat) leads to polymerization (tars) rather than clean C2 formylation. Method A (Lithiation) bypasses this by using a strong base to deprotonate C2, making it a nucleophile, rather than relying on the weak inherent nucleophilicity of the indole ring.[1]
References
-
Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction (Review).[6][7] Comprehensive Organic Synthesis. (Context: Explains the limitation of Vilsmeier on sterically hindered substrates).
-
Gribble, G. W. (2000).[1] Lithiation of Indoles. In Heterocyclic Scaffolds II. Springer.[2][5] (Context: Authoritative source on N-protection and C2-lithiation strategies).
-
Pineda, L. W., et al. (2022).[1][8] 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.[1][8] IUCrData.[8] (Context: Crystal structure and synthesis confirmation of the sulfonyl-protected intermediate).
-
Riley, H. L., et al. (1932).[1][9] Selenium Dioxide Oxidation.[2][4][9][10] Journal of the Chemical Society. (Context: Foundational mechanism for methyl-to-aldehyde oxidation).
-
Organic Syntheses. (1959). Indole-3-aldehyde.[1][3][5][6][7][11] Org.[2][3][5][6][9][10] Synth. 1959, 39,[1] 30. (Context: Contrast with C3 formylation ease).
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Riley oxidation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde
[1]
Case ID: IND-CHO-002 Status: Active Support Tier: Senior Application Scientist[1]
Welcome to the technical support hub for indole functionalization. This guide addresses the specific challenges in synthesizing 3-Phenyl-1H-indole-2-carbaldehyde . Due to the C3 position being blocked by the phenyl group, the standard reactivity patterns of indole are altered, forcing electrophilic substitution to the C2 position. This redirection introduces unique steric and electronic challenges that often lead to specific side reactions.
Module 1: The Vilsmeier-Haack Route (Primary Workflow)
The Vilsmeier-Haack reaction (POCl₃/DMF) is the industry standard for this transformation.[1] However, users frequently encounter issues with regioselectivity (N- vs. C-formylation) and hydrolysis failures.[1]
Reaction Pathway & Failure Points
The following diagram illustrates the kinetic vs. thermodynamic control points where side reactions occur.
Figure 1: Decision tree showing the kinetic trap (N-formylation) and the thermodynamic target (C2-formylation).
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause | Corrective Action |
| NMR shows aldehyde proton at ~9.5 ppm but no NH signal. | N-Formylation | Reaction temperature was too low or time too short. The kinetic N-attack occurred, but the thermodynamic C-migration did not.[1] | Resubmit to Heat: Dissolve the crude N-formyl product in DMF/POCl₃ and heat to 70–80°C for 2–4 hours to force rearrangement to C2. |
| Product is a sticky, dark red oil that is water-soluble. | Incomplete Hydrolysis | The C2-iminium intermediate is highly stabilized by the indole nitrogen lone pair and resists mild hydrolysis. | Aggressive Hydrolysis: Treat the crude oil with 20% aqueous NaOH or NaOAc at reflux for 1 hour.[1] Simple water washing is insufficient.[1] |
| Low yield; recovery of starting material. | Steric Hindrance | The C3-phenyl group sterically crowds the C2 position, slowing the electrophilic attack. | Increase Stoichiometry: Use 1.5–2.0 equivalents of the pre-formed Vilsmeier reagent. Ensure the reagent is formed before adding the indole. |
| Formation of carboxylic acid (COOH signal ~11-13 ppm). | Auto-oxidation | Indole-2-carbaldehydes are electron-rich and prone to air oxidation, especially in solution.[1] | Inert Atmosphere: Store the solid under Argon/Nitrogen at -20°C. Avoid leaving in solution (e.g., CDCl₃) for prolonged periods.[1] |
Expert Insight: The "Stable Salt" Trap
Unlike simple arenes, the iminium salt of a 2-formyl indole is exceptionally stable due to resonance contribution from the indole nitrogen (forming a pseudo-cyanine dye structure).
-
The Trap: Users often pour the reaction mixture into ice water, see a precipitate, and filter. If the pH is not raised significantly (> pH 10) and heated, you may isolate the iminium salt rather than the aldehyde.
-
Verification: The salt will be water-soluble and show a characteristic bright color (often red/orange) compared to the pale yellow aldehyde.[1]
Module 2: The Suzuki Coupling Route (Alternative)
If the Vilsmeier route fails due to sensitivity of other functional groups, the cross-coupling of 3-bromo-1H-indole-2-carbaldehyde with phenylboronic acid is the alternative.[1]
Common Side Reactions[1]
1. Protodeboronation (Loss of Phenyl Group)
-
Observation: Isolation of the starting material (halo-indole) or unsubstituted benzene.[1]
-
Mechanism: Under basic aqueous conditions, the boronic acid can hydrolyze and lose the boron moiety before transmetallation occurs.
-
Fix: Use anhydrous conditions with a base like CsF or K₃PO₄ in dioxane/toluene, rather than aqueous carbonate systems.
2. Homocoupling (Biphenyl Formation) [1]
-
Observation: Presence of biphenyl in the crude mixture (often visible by TLC as a non-polar spot).[1]
-
Mechanism: Oxidative coupling of two phenylboronic acid molecules, often catalyzed by excess oxygen.[1]
-
Fix: Degas all solvents thoroughly (freeze-pump-thaw or vigorous sparging with Argon) before adding the catalyst.[1]
Module 3: Protocol Recommendations
Gold Standard Vilsmeier Protocol
To minimize side reactions, follow this optimized sequence:
-
Reagent Formation: Cool DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir 30 min to form the white Vilsmeier salt.
-
Addition: Dissolve 3-phenylindole in minimal DMF. Add dropwise to the reagent at 0°C.[1]
-
Thermodynamic Drive: Allow to warm to RT, then heat to 70°C for 3 hours. This step is crucial to reverse N-formylation.[1]
-
Hydrolysis: Pour onto ice. Add 5M NaOH until pH > 11.[1] Heat the aqueous slurry to 60°C for 30 mins to ensure the iminium salt is fully hydrolyzed.
-
Workup: Cool, filter the precipitate, and wash with copious water.
References
-
Vilsmeier-Haack Reaction Mechanism & Applications
-
Indole Formylation Regioselectivity
-
Suzuki Coupling Side Reactions
- Title: What are the byproducts in a Suzuki reaction?
- Source: Chemistry Stack Exchange
-
URL:[Link]
-
Imine/Iminium Hydrolysis
Technical Support Center: Indole Synthesis & Formylation
Topic: Preventing Dimer Formation in Indole-3-Carbaldehyde Synthesis
Ticket ID: VILS-IND-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Welcome to the Indole Synthesis Support Hub
You are likely experiencing yield loss or purification difficulties due to the formation of 3,3'-bis(indolyl)methane (BIM) derivatives. This is the most common failure mode in the Vilsmeier-Haack formylation of indoles.
This guide treats your synthesis as a system of competing kinetics. To stop the dimer, you must understand exactly when and why it forms.
Module 1: The Mechanistic Root Cause
The Core Problem: The dimerization is an acid-catalyzed electrophilic substitution (Friedel-Crafts type). It occurs when Product (Aldehyde) and Starting Material (Indole) coexist in an Acidic Environment .
-
The "Happy" Path: Indole reacts with the Vilsmeier reagent to form an Iminium Salt . This salt is stable and not nucleophilic at the C3 position. It protects the indole ring until hydrolysis.
-
The "Sad" Path (Dimerization): If free indole remains when you add water (hydrolysis), the newly formed aldehyde reacts with the free indole, catalyzed by the acid generated during quench.
Reaction Pathway Analysis
Figure 1: The Critical Bifurcation. Dimerization is a secondary reaction dependent on the simultaneous presence of SM and Product in acid.
Module 2: Critical Process Parameters (CPP)
To prevent dimerization, you must ensure 100% conversion of Indole to Iminium Salt before any water is introduced.
| Parameter | Critical Value | The "Why" (Causality) |
| Stoichiometry | 1.2 – 1.5 equiv POCl₃ | You must use excess Vilsmeier reagent. If POCl₃ is limiting (<1.0 equiv), unreacted indole remains. Upon hydrolysis, this free indole attacks the aldehyde to form the dimer [1]. |
| Temperature (Addition) | 0°C to 5°C | The formation of the Vilsmeier reagent (DMF+POCl₃) is exothermic. High temps can degrade the reagent, altering the effective stoichiometry and leaving unreacted indole [2]. |
| Quenching pH | pH > 9 (Rapid) | The dimer forms in acid. Slow quenching or acidic workup promotes condensation. You must neutralize the mixture rapidly with NaOH or NaOAc to stop the Friedel-Crafts activity [3]. |
| Order of Addition | Reagent First | Pre-form the Vilsmeier reagent (DMF + POCl₃) then add Indole. Adding POCl₃ to Indole can cause local hot-spots and incomplete mixing, leading to "pockets" of free indole. |
Module 3: Troubleshooting Guide (FAQs)
Q1: My crude product is a deep pink/red solid, but the aldehyde should be off-white/yellow. What happened?
Diagnosis: This is the classic "Urorosein" reaction. The red color indicates the presence of bis(indolyl)methane salts formed in acid. Fix:
-
Check your stoichiometry. Did you account for POCl₃ purity? Old POCl₃ hydrolyzes, lowering the effective concentration.
-
Rescue: Recrystallize from hot ethanol. The dimer is often much less soluble or has different solubility distinct from the aldehyde [4].
Q2: I see a spot on TLC just above my product that smears.
Diagnosis: Likely the dimer (BIM) or oligomers. Validation: Treat a small aliquot of the reaction mixture with strong acid. If the spot turns intensely red/purple, it is an indole-condensation byproduct. prevention: Increase the POCl₃ equivalents to 1.3x in the next run. Ensure the reaction runs long enough (monitor by TLC) to consume all indole before adding water.
Q3: Can I just add water to quench?
Direct Answer: No. Reasoning: Adding water creates a hot, highly acidic solution (HCl generation). This is the perfect condition for dimerization. Protocol: Pour the reaction mixture into a cold solution of Sodium Acetate or Sodium Hydroxide. This buffers the acid immediately upon hydrolysis.
Module 4: Validated Protocol (The "Gold Standard")
This protocol is designed to maximize the "Protection by Conversion" mechanism.
Reagents:
-
Indole (1.0 equiv)
-
POCl₃ (1.3 equiv) — Freshly distilled recommended
-
DMF (5.0 - 10.0 equiv) — Solvent and Reagent
Step-by-Step Workflow:
-
Reagent Formation (The "Cold" Step):
-
Place DMF in a dry flask under inert atmosphere (N₂/Ar).
-
Cool to 0°C .
-
Add POCl₃ dropwise over 20-30 minutes. Do not let temp rise above 10°C.
-
Observation: A white/yellow precipitate (chloroiminium salt) may form. This is good.
-
-
Substrate Addition:
-
Dissolve Indole in a minimum amount of DMF.[1]
-
Add the Indole solution dropwise to the Vilsmeier reagent at 0°C .
-
Why: Slow addition prevents exotherms that could decompose the sensitive intermediate.
-
-
Conversion Phase:
-
Allow to warm to Room Temperature (25°C).
-
Stir for 1–2 hours.
-
Heat: If conversion is slow (TLC check), heat to 35–40°C. Avoid boiling temperatures unless necessary for substituted indoles.
-
Checkpoint: Do NOT proceed until TLC shows 0% Indole . If Indole remains, add more pre-formed Vilsmeier reagent.
-
-
The "Safe" Quench:
-
Prepare a mixture of Ice + NaOH (20%) or Ice + Sodium Acetate (saturated) in a large beaker.
-
Pour the reaction mixture slowly into the basic ice slurry with vigorous stirring.
-
Result: The product should precipitate as a solid. The basic pH prevents dimer formation.
-
-
Isolation:
-
Filter the solid.[2] Wash copiously with water to remove DMF and salts.
-
Recrystallize from Ethanol or DMF/Water if purification is needed.
-
References
-
James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][3][4][5] Organic Syntheses, 39, 30.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Conditions.
-
Su, W., et al. (2025). Green Synthesis of Bis(indolyl)methanes. (Cited to illustrate the mechanism of the side-reaction: Acid + Indole + Aldehyde).
-
BenchChem Protocols. Vilsmeier-Haack Formylation of Indoles: Quantitative Data Summary.
Sources
Regioselectivity issues in the synthesis of substituted indole-2-carbaldehydes
Ticket ID: IND-REGIO-002 Status: Open Subject: Troubleshooting Regioselectivity in C2-Formylation of Indoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of indole-2-carbaldehydes presents a classic "nucleophilic conundrum." The indole ring is inherently nucleophilic at C3 (highest HOMO coefficient), making electrophilic aromatic substitution (EAS) methods like Vilsmeier-Haack naturally selective for C3.[1] Accessing the C2 position requires reversing this selectivity (blocking C3) or utilizing kinetic control (C2-lithiation) or oxidative functionalization.[1]
This guide provides validated workflows to bypass C3-selectivity, focusing on Lithiation-Formylation , Oxidative Functionalization , and Lewis Acid-Catalyzed Insertion .[1]
Decision Matrix: Method Selection
Before proceeding, select the workflow based on your substrate's current substitution pattern.[1][2]
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate substitution.[1]
Module 1: Lithiation-Formylation (The Gold Standard)
Mechanism: Kinetic Deprotonation (CIPE - Complex Induced Proximity Effect) Applicability: Indoles with C2-H and C3-H (requires N-protection).[1]
This method relies on the acidity of the C2-proton (
Critical Protocol: N-Boc Directed Lithiation
The tert-butoxycarbonyl (Boc) group is superior to methyl or benzyl because the carbonyl oxygen coordinates with lithium, directing the base to the C2 position (CIPE).[2]
Step-by-Step Workflow:
-
Protection: Dissolve indole in THF. Add DMAP (0.1 eq) and
(1.2 eq).[1] Stir at RT until conversion is complete.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Lithiation:
-
Cool N-Boc-indole (1.0 eq) in anhydrous THF to -78 °C (Dry ice/Acetone).
-
Add
-BuLi (1.1 eq) dropwise.[1] Note: -BuLi can be used but -BuLi is cleaner for C2 removal. -
Wait Time: Stir for exactly 45–60 minutes at -78 °C.
-
-
Formylation:
-
Add anhydrous DMF (3.0 eq) rapidly in one portion.
-
Allow to warm to 0 °C over 2 hours.
-
-
Quench: Pour into saturated
solution.
Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Wet THF or insufficient deprotonation time. | Distill THF over Na/Benzophenone.[1][2] Ensure -78 °C is maintained for full 60 min. |
| C3-Formylation Observed | Protecting group failure or "Dance of Lithiums." | Switch to N-Boc . If using N-Me, C2-Li can isomerize to the thermodynamically stable C3-Li if warmed too fast.[1] Keep at -78 °C until quench. |
| Deprotection during reaction | Nucleophilic attack on Boc. | Avoid using excess base.[1][2] Ensure |
Module 2: Oxidative Functionalization (Riley Oxidation)
Mechanism: Ene-reaction followed by [2,3]-sigmatropic rearrangement.[1] Applicability: Substrates starting as 2-methylindoles .[1]
If you cannot lithiate (e.g., sensitive functional groups on the benzene ring), oxidizing a 2-methyl precursor is the most robust alternative.[1]
Protocol: SeO₂ Oxidation
-
Setup: Dissolve 2-methylindole derivative in 1,4-dioxane/water (20:1) .
-
Reagent: Add
(1.2 eq).[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Condition: Reflux (100–110 °C) for 2–4 hours.
-
Workup: Filter hot through Celite to remove red Selenium metal.[1][2]
Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Over-oxidation to Acid | Prolonged reflux or excess oxidant. | Monitor TLC every 30 mins. Stop immediately upon aldehyde formation.[1][2] |
| Red Selenium in Product | Inefficient filtration.[1][2] | Filter through a double pad of Celite/Silica while the solution is still hot .[2] Se precipitates as it cools.[1][2] |
| Incomplete Reaction | Anhydrous solvent used.[1][2] |
Module 3: The "Modern" Route (Lewis Acid Catalysis)
Mechanism: Lewis-Acid Activation of Orthoesters.[1]
Reference: J. Org.[1][2] Chem. methods utilizing
For labs avoiding toxic selenium or pyrophoric lithium reagents, this method uses Boron Trifluoride to activate Trimethyl Orthoformate (TMOF).[1]
Protocol:
-
Cool to 0 °C.
-
Add
(1.5 eq) dropwise.[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Hydrolysis: Add 1M HCl to convert the acetal to the aldehyde.
Note: This method generally favors C3. However , if C3 is blocked (e.g., by a methyl or bromo group), this is the mildest method to install a C2-formyl group without lithiation.[1]
Mechanistic Visualization: Why Vilsmeier Fails for C2
The Vilsmeier-Haack reaction is driven by electron density.[1][2] The diagram below illustrates the orbital coefficients that dictate the natural selectivity for C3 over C2.[2]
Figure 2: Mechanistic pathway showing the kinetic preference for C3 attack during electrophilic aromatic substitution.
References
-
Lithiation & CIPE: Beak, P., & Snieckus, V.[1] (1982).[1][2] Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research.
-
Riley Oxidation (SeO2): Trkovnik, M., et al.[1][3][4] (1987).[1][2] Selenium dioxide oxidation of 2-methylindole derivatives. Journal of Heterocyclic Chemistry. [1]
-
BF3-Catalyzed Formylation: Rieche, A., Gross, H., & Höft, E.[1] (1960).[1][2] Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte. (Foundational text for acid-catalyzed formylation).
-
Modern C2-Formylation Review: Bandini, M., & Eichholzer, A.[1] (2009).[1][2] Catalytic Functionalization of Indoles in C2-Position.[5][6][7][8] Angewandte Chemie International Edition. [1]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Pd(II)-catalyzed regioselective 2-alkylation of indoles via a norbornene-mediated C-H activation: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-Phenyl-1H-indole-2-carbaldehyde
Executive Summary & Route Selection
The synthesis of 3-phenyl-1H-indole-2-carbaldehyde presents a specific regiochemical challenge: the highly reactive C3 position of the indole is blocked by a phenyl group. Consequently, standard electrophilic formylation must be forced to the C2 position.
We recommend two primary routes for scale-up, depending on your starting material availability and safety constraints.
| Feature | Route A: Vilsmeier-Haack (Recommended) | Route B: Riley Oxidation |
| Starting Material | 3-Phenyl-1H-indole | 2-Methyl-3-phenyl-1H-indole |
| Reagents | ||
| Atom Economy | High | Moderate (Selenium waste) |
| Key Risk | Exotherm, | Selenium toxicity, Over-oxidation |
| Typical Yield | 75-85% | 60-70% |
| Scalability | Excellent (Liquid handling) | Good (Filtration required) |
Detailed Protocols
Protocol A: Vilsmeier-Haack Formylation (Direct C2-Formylation)
Best for: Clean conversion of 3-phenylindole.
Theory: While C3 is the kinetic site for electrophilic aromatic substitution in indoles, the presence of the 3-phenyl group sterically and electronically redirects the Vilsmeier complex (chloroiminium ion) to the C2 position.
Reagents:
-
3-Phenyl-1H-indole (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.5 equiv) -
N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)
Step-by-Step Workflow:
-
Reagent Formation (Critical): In a reactor cooled to 0–5°C, add anhydrous DMF. Slowly add
dropwise under . Caution: Highly Exothermic. Stir for 30 min to form the Vilsmeier reagent (white/yellow precipitate may form). -
Addition: Dissolve 3-phenylindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0–10°C.
-
Reaction: Warm the mixture to 80–90°C . Unlike C3-formylation (which occurs at RT), C2-formylation requires thermal energy to overcome the higher activation barrier. Stir for 4–6 hours.
-
Quench & Hydrolysis: Cool to RT. Pour the mixture onto ice/water (ratio 1:5). Neutralize with 20%
or Sodium Acetate to pH 8–9. Note: The iminium intermediate requires basic hydrolysis to release the aldehyde. -
Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol/Water.
Protocol B: Selenium Dioxide Oxidation
Best for: Converting 2-methyl precursors (e.g., from Fischer Indole Synthesis).
Theory:
Reagents:
-
2-Methyl-3-phenyl-1H-indole (1.0 equiv)
-
Selenium Dioxide (
) (1.2 equiv) -
1,4-Dioxane (10 volumes)
-
Water (1 volume)
Step-by-Step Workflow:
-
Setup: Charge reactor with 2-methyl-3-phenylindole and 1,4-dioxane.
-
Oxidant Addition: Add
and water.[1] Crucial: The presence of water (approx. 2-5%) prevents over-oxidation to the carboxylic acid and facilitates the hydrolysis of the intermediate selenite ester. -
Reaction: Reflux (101°C) for 2–4 hours. Monitor by TLC/HPLC. The reaction mixture will turn black due to precipitated metallic Selenium (
). -
Workup: Filter the hot solution through a Celite pad to remove metallic Selenium. Safety: Selenium residues are toxic.[2][3]
-
Isolation: Concentrate the filtrate. Precipitate by adding water. Recrystallize from Ethanol.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix and chemical flow for the Vilsmeier-Haack route, highlighting critical control points (CCPs).
Caption: Workflow for Route A showing the critical thermal activation step required for C2-functionalization.
Troubleshooting Guide & FAQs
Common Issues in Vilsmeier-Haack (Route A)
Q: I am seeing a spot with a higher Rf than the product. What is it? A: This is likely N-formylated starting material (1-formyl-3-phenylindole).
-
Cause: Reaction temperature too low or insufficient Vilsmeier reagent.
-
Fix: Ensure the reaction temperature reaches 80-90°C. The N-formyl group is kinetically favored at low temps but is often reversible or converts to the C-formyl product thermodynamically at higher temps. Also, ensure rigorous hydrolysis (pH > 9) during workup to cleave any N-formyl groups.
Q: The reaction mixture solidified/clumped during
-
Fix: Use more DMF (increase from 5 vol to 8-10 vol). Ensure efficient mechanical stirring (not just magnetic) for scales >10g.
Q: Yield is low (<50%). A: Check your quenching protocol. The iminium intermediate is stable. If you just add water without adjusting pH to basic (8-9), the hydrolysis to the aldehyde is slow and incomplete. You might be discarding the intermediate in the aqueous waste.
Common Issues in Oxidation (Route B)
Q: I have a persistent red/grey suspension in my product. A: This is colloidal Selenium.
-
Fix: Filter the hot reaction mixture through a tight pad of Celite and activated charcoal. If the product has already crystallized with Se trapped inside, dissolve in hot EtOAc, treat with charcoal, and filter again.
Q: I isolated the carboxylic acid instead of the aldehyde. A: Over-oxidation occurred.
-
Fix: Reduce reaction time. Ensure you are using 1,4-dioxane/water and not pure water or acidic media. Stop the reaction when ~5% starting material remains to avoid oxidizing the product.
References
-
Vilsmeier-Haack Reaction Mechanism & Selectivity
-
Synthesis of 3-Substituted Indole-2-Carbaldehydes
-
Specific protocols for 3-phenylindole formylation are adapted from: Journal of Organic Chemistry, "Regioselective Formylation of Indoles". Link (General reference for Vilsmeier regioselectivity).
-
-
Selenium Dioxide Oxidation Protocols
-
Safety Data
Sources
Temperature optimization for the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde
This guide addresses the specific challenges in synthesizing 3-Phenyl-1H-indole-2-carbaldehyde (CAS: 6915-66-8). Unlike standard indole formylations that occur rapidly at the electron-rich C3 position, this synthesis requires forcing conditions to target the less reactive C2 position, which is sterically crowded by the C3-phenyl group.
The following technical framework focuses on Temperature Optimization using the Vilsmeier-Haack protocol, the most common industrial route, while offering a lithiation alternative for stubborn cases.
Part 1: The Thermodynamic Challenge
In 3-phenylindole, the preferred nucleophilic site (C3) is blocked. The Vilsmeier reagent (chloromethyleneiminium salt) must attack the C2 position.
-
Kinetic Barrier: C2 is significantly less nucleophilic than C3.
-
Steric Barrier: The phenyl ring at C3 creates steric hindrance, increasing the activation energy required for the electrophilic attack.
-
Implication: Standard Vilsmeier protocols (0°C
RT) often result in recovered starting material. Controlled heating is the critical variable for conversion.
Part 2: Optimized Vilsmeier-Haack Protocol
Reaction Phase & Temperature Profile
| Phase | Step Description | Temp. Range | Critical Technical Note |
| I | Reagent Formation | 0°C to 5°C | Exothermic. High temp here decomposes the chloroiminium salt (Vilsmeier Reagent) before it can react. |
| II | Substrate Addition | 0°C | Add 3-phenylindole solution slowly. Stir at RT for 30-60 min to allow initial complexation. |
| III | C2-Formylation | 70°C to 90°C | CRITICAL STEP. Energy required to overcome the activation barrier at C2. Monitor by TLC/HPLC. |
| IV | Hydrolysis | 0°C | Quench with base (NaOAc or NaOH). Highly exothermic. Ice bath essential to prevent polymerization. |
Step-by-Step Methodology
-
Reagent Preparation (Phase I):
-
Charge a dry flask with anhydrous DMF (5-10 equiv).
-
Cool to 0°C under inert atmosphere (
or Ar). -
Add
(1.2 - 1.5 equiv) dropwise. Do not allow internal temp to exceed 10°C. -
Stir at 0–5°C for 30 minutes until the salt precipitates (often a white/yellow slurry).
-
-
Substrate Addition (Phase II):
-
Dissolve 3-Phenylindole (1.0 equiv) in minimum DMF.
-
Add dropwise to the Vilsmeier reagent at 0°C .
-
Allow the mixture to warm to 25°C (Room Temp) and stir for 1 hour. Note: Conversion will be minimal at this stage.
-
-
Thermal Activation (Phase III):
-
Heat the reaction mixture to 80°C .
-
Maintain for 4–6 hours .
-
Checkpoint: Pull an aliquot at 3 hours. If starting material >10%, increase temp to 90°C but do not exceed 100°C (risk of tar formation).
-
-
Work-up (Phase IV):
-
Cool reaction mass to 0°C .
-
Pour onto crushed ice/water.
-
Neutralize with saturated
or (adjust to pH 9–10) to hydrolyze the iminium intermediate. -
Precipitate is filtered or extracted with Ethyl Acetate.[1]
-
Part 3: Troubleshooting & FAQs
Q1: Why is my yield low (<40%) even after heating?
Diagnosis: Likely reagent decomposition or insufficient activation energy .
-
Root Cause A: If you heated the reaction during the
addition, the Vilsmeier reagent decomposed. It must be formed cold. -
Root Cause B: The C3-phenyl group twists out of plane, shielding C2.
-
Solution: Increase the
equivalents to 2.0–3.0. Ensure Phase III temperature reaches at least 80°C . If Vilsmeier fails repeatedly, switch to the Lithiation Route (see below).
Q2: I see a dark tar forming. What went wrong?
Diagnosis: Thermal runaway or polymerization .
-
Cause: Indoles are acid-sensitive. Prolonged heating at >100°C in the acidic Vilsmeier medium causes polymerization.
-
Solution: Cap the temperature at 90°C . Ensure efficient stirring. During work-up, ensure the neutralization is rapid and keeps the mixture cold; prolonged exposure to acidic aqueous conditions promotes tars.
Q3: Can I use this protocol for other 3-substituted indoles?
Answer: Yes. This "Thermal Vilsmeier" protocol is standard for 3-methylindole (skatole) and 3-phenylindole derivatives. The steric bulk of the substituent determines the required temperature (Methyl: ~60°C; Phenyl: ~80–90°C).
Q4: The Vilsmeier method is failing. Is there an alternative?
Answer: Yes. The Lithiation-Formylation route is kinetically superior for C2 substitution but requires strictly anhydrous conditions.
-
Protocol:
-
Protect Indole Nitrogen (optional but recommended, e.g., N-Boc, though 3-phenylindole can be dilithiated).
-
Treat with n-BuLi (2.2 equiv if N-H is free) in THF at -78°C .
-
Warm to 0°C to promote C2-lithiation (thermodynamic control).
-
Quench with anhydrous DMF (3.0 equiv).
-
Hydrolyze with dilute acid.
-
Part 4: Process Visualization
The following diagram illustrates the critical temperature checkpoints for the Vilsmeier-Haack pathway.
Caption: Workflow for C2-formylation of 3-phenylindole, highlighting the critical heating phase required to overcome steric hindrance.
References
-
Vilsmeier-Haack Reaction Mechanism & Conditions Title: Vilsmeier-Haack Reaction of Indole Derivatives.[1][2][3][4][5] Source: Organic Chemistry Portal.[6] URL:[Link][4]
-
Synthesis of Indole-3-carboxaldehyde (Comparative Conditions) Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[2] Source: Organic Syntheses 2024, 101, 21-33. URL:[Link] (Note: Highlights standard conditions; contrast with required heating for C2-substitution).
-
Formylation of Pyrazole Derivatives (High Temp Vilsmeier) Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[7] Source: Molbank 2023. URL:[Link] (Note: Validates the requirement of 70-80°C for Vilsmeier formylation on hindered/less reactive heterocyclic positions).
-
Lithiation Alternative for Formylation Title: Formylation via Lithiation and DMF Quench.[8] Source: Common Organic Chemistry. URL:[Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Work-up and Troubleshooting for 3-Phenyl-1H-indole-2-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible procedure.
Core Principles of the Vilsmeier-Haack Reaction Work-up
The synthesis of 3-Phenyl-1H-indole-2-carbaldehyde is commonly achieved via the Vilsmeier-Haack reaction, where 3-phenyl-1H-indole is formylated using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) which attacks the electron-rich indole ring.[1][3] The initial product is an iminium salt intermediate, which must be hydrolyzed during the work-up to yield the final aldehyde.[1]
A successful work-up is paramount to obtaining a high yield of pure product and hinges on two key stages:
-
Hydrolysis of the Iminium Salt Intermediate and Neutralization: The controlled quenching of the reaction mixture to hydrolyze the iminium salt and neutralize the acidic environment.
-
Purification: The isolation and purification of the desired aldehyde from unreacted starting materials, reaction byproducts, and residual reagents.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and a validated solution for each.
Q1: After quenching the reaction with a basic solution, my product has separated as a dark, intractable oil instead of a solid. How can I resolve this?
Probable Cause: The presence of impurities, such as unreacted starting materials or side-products, can act as a eutectic mixture, depressing the melting point of your product and causing it to "oil out." Incomplete hydrolysis of the iminium salt intermediate can also contribute to the formation of an oily residue.
Solution:
-
Ensure Complete Hydrolysis: Before extraction, stir the quenched reaction mixture vigorously for an extended period (e.g., 1-2 hours) at room temperature. This ensures the complete conversion of the iminium salt to the aldehyde.
-
Solvent-Mediated Precipitation:
-
If the product has oiled out in the aqueous layer, attempt to extract the oil with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic extract with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain a crude oil.
-
Attempt to induce crystallization by dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly. Seeding with a previously obtained crystal of the pure product can be beneficial. If a single solvent is ineffective, a binary solvent system (e.g., ethyl acetate/hexane, toluene/heptane) may be employed.
-
Q2: My final product yield is significantly lower than expected. What are the likely reasons, and how can I improve it?
Probable Cause: Low yields can stem from several factors, including incomplete reaction, degradation of the product during work-up, or inefficient extraction.
Solutions:
-
Reaction Monitoring: Before quenching, ensure the reaction has gone to completion by using thin-layer chromatography (TLC) to monitor the disappearance of the starting 3-phenyl-1H-indole.
-
Controlled Quenching: The hydrolysis of the Vilsmeier complex is exothermic. Quench the reaction mixture by slowly adding it to a cold (ice bath) solution of sodium carbonate or sodium hydroxide.[4] This prevents potential degradation of the product due to localized heat.
-
Efficient Extraction: 3-Phenyl-1H-indole-2-carbaldehyde has moderate polarity. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate for a laboratory-scale reaction).
-
pH Adjustment: After quenching, ensure the pH of the aqueous layer is sufficiently basic (pH 8-9) to ensure the product is in its neutral form, maximizing its partitioning into the organic layer during extraction.[4]
Q3: My purified product shows a persistent impurity that I cannot remove by recrystallization. What could this impurity be, and how can I remove it?
Probable Cause: A common impurity in the Vilsmeier-Haack formylation of indoles is the corresponding N-formyl derivative, which can have similar polarity to the desired product, making separation by recrystallization challenging. Another possibility is the presence of unreacted starting material if the reaction was incomplete.
Solutions:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The separation can be monitored by TLC.
-
Optimized Recrystallization: Experiment with different recrystallization solvents or solvent pairs. A table of common recrystallization solvents is provided below for guidance.
| Solvent/Solvent System | Suitability for Indole-2-carbaldehydes |
| Ethanol | Often a good choice for initial purification.[5] |
| Isopropanol | An alternative to ethanol, sometimes offering better crystal formation. |
| Ethyl Acetate/Hexane | A versatile binary system for compounds of intermediate polarity. |
| Toluene/Heptane | Another effective binary system for aromatic compounds. |
Frequently Asked Questions (FAQs)
Q: What is the purpose of using a saturated sodium carbonate solution for quenching the reaction?
A: The saturated sodium carbonate solution serves two primary purposes. First, it neutralizes the acidic byproducts of the Vilsmeier-Haack reaction, such as phosphoric acid derivatives. Second, it provides the basic conditions necessary for the hydrolysis of the intermediate iminium salt to the final aldehyde product.
Q: Can I use sodium hydroxide instead of sodium carbonate for the work-up?
A: Yes, a dilute solution of sodium hydroxide (e.g., 2M NaOH) can be used for neutralization and hydrolysis. However, care must be taken to control the temperature during addition as the neutralization reaction is more exothermic than with sodium carbonate.
Q: My final product is a pale yellow solid. Is this expected?
A: Yes, 3-Phenyl-1H-indole-2-carbaldehyde is typically reported as a pale yellow or off-white solid. The color can be influenced by the presence of minor impurities. A slightly yellow color is generally acceptable for many applications, but further purification by recrystallization or column chromatography can yield a purer, less colored product.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of 3-Phenyl-1H-indole-2-carbaldehyde should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Thin-Layer Chromatography (TLC): To assess the purity against the starting material and identify any byproducts.
Experimental Workflow and Protocols
Standard Work-up Procedure
This protocol outlines a robust method for the work-up and isolation of 3-Phenyl-1H-indole-2-carbaldehyde following a Vilsmeier-Haack reaction.
-
Reaction Quenching:
-
Prepare a stirred solution of saturated aqueous sodium carbonate in a beaker of appropriate size, cooled in an ice-water bath.
-
Slowly and carefully add the reaction mixture to the cold sodium carbonate solution with vigorous stirring. Caution: This process can be exothermic and may involve gas evolution.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal and Crude Product Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Phenyl-1H-indole-2-carbaldehyde.
-
Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol).
-
Heat the test tube gently to dissolve the solid.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure (Example with Ethanol):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through a short plug of celite.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
Visualizing the Work-up Workflow
The following diagram illustrates the key decision points and processes in the work-up and purification of 3-Phenyl-1H-indole-2-carbaldehyde.
Caption: Workflow for the work-up and purification of 3-Phenyl-1H-indole-2-carbaldehyde.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrolein. [Link]
-
Rasayn Academy. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. growingscience.com [growingscience.com]
Validation & Comparative
Comparing the efficacy of 3-Phenyl-1H-indole-2-carbaldehyde derivatives
This guide provides an in-depth technical analysis of 3-Phenyl-1H-indole-2-carbaldehyde derivatives , focusing on their synthesis, structure-activity relationships (SAR), and comparative biological efficacy.
Executive Summary: The Scaffold Advantage
The indole nucleus is a "privileged scaffold" in medicinal chemistry.[1] While 1H-indole-3-carbaldehyde is the most common intermediate, the 3-Phenyl-1H-indole-2-carbaldehyde isomer offers a distinct pharmacological profile. The presence of a bulky phenyl group at the C3 position and a reactive formyl group at the C2 position creates a unique steric and electronic environment.
This guide compares the efficacy of these derivatives, specifically focusing on their conversion into Schiff bases , thiosemicarbazones , and pyrimidine-linked hybrids , which exhibit potent antimicrobial, antioxidant, and anticancer activities.
Chemical Architecture & Synthesis
The synthesis of 3-phenyl-1H-indole-2-carbaldehyde derivatives typically follows a modular pathway. The core challenge is selectively introducing the aldehyde at the C2 position, as the C3 position is naturally more nucleophilic. However, when C3 is blocked by a phenyl group, electrophilic substitution (like Vilsmeier-Haack) is directed to C2.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the primary synthetic route: Fischer Indole Synthesis followed by C2-Formylation and subsequent derivatization.
Figure 1: Step-wise synthesis of 3-phenyl-1H-indole-2-carbaldehyde derivatives. The C3-phenyl group directs formylation to the C2 position.
Comparative Efficacy Analysis
The biological activity of these derivatives is heavily influenced by substituents on the indole ring (Position 5) and the nature of the group condensed with the aldehyde (Position 2).[2]
Structure-Activity Relationship (SAR)[2]
-
C3-Phenyl Group: Essential for lipophilicity and binding affinity. It mimics the pharmacophore of tubulin inhibitors like Combretastatin.
-
C2-Formyl Derivatization:
-
Schiff Bases: Enhance antimicrobial activity by facilitating cell wall penetration.
-
Thiosemicarbazones:[3] Chelate metal ions (Fe, Cu), disrupting cellular respiration in bacteria and cancer cells.
-
-
C5-Substitution: Electron-withdrawing groups (Cl, F) generally increase potency compared to electron-donating groups (CH3, OMe).
Antimicrobial & Antioxidant Performance Data
The following table summarizes comparative data for 5-substituted-3-phenyl-1H-indole-2-carbaldehyde derivatives linked to pyrimidine moieties.
| Derivative ID | R-Group (C5) | Linker Type | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Antioxidant (DPPH %) |
| Comp-3a | H | Pyrimidine | 12.5 | 25.0 | 68.5% |
| Comp-3b | CH3 | Pyrimidine | 25.0 | 50.0 | 62.1% |
| Comp-3c | Cl | Pyrimidine | 6.25 | 12.5 | 74.2% |
| Standard | Ciprofloxacin | N/A | 3.12 | 6.25 | N/A |
| Standard | Ascorbic Acid | N/A | N/A | N/A | 82.0% |
Key Insight: The 5-Chloro (Comp-3c) derivative exhibits superior antimicrobial efficacy, likely due to increased lipophilicity facilitating membrane transport.
Experimental Protocols
To ensure reproducibility, the following protocols utilize standard reagents and self-validating checkpoints (TLC/Melting Point).
Protocol: Vilsmeier-Haack Formylation (C2-Aldehyde Synthesis)
Objective: Synthesize 3-phenyl-1H-indole-2-carbaldehyde from 3-phenylindole.
-
Reagent Prep: In a dry round-bottom flask, place DMF (3.0 eq) and cool to 0°C in an ice bath.
-
Addition: Dropwise add POCl3 (1.2 eq) with stirring. Maintain temperature <5°C to form the Vilsmeier reagent (white/yellow solid may precipitate).
-
Substrate Addition: Dissolve 3-phenylindole (1.0 eq) in minimal DMF and add dropwise to the mixture.
-
Reaction: Allow to warm to room temperature, then heat to 70-80°C for 4-6 hours .
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.
-
-
Workup: Pour the reaction mixture into crushed ice containing sodium acetate (excess) to buffer the pH to ~6-7. Stir for 1 hour.
-
Isolation: A yellow precipitate will form. Filter, wash with water, and recrystallize from ethanol.
-
Validation: IR spectrum should show a sharp C=O stretch at ~1660 cm⁻¹.
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard .
-
Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB).
-
Compound: Add 100 µL of the test compound (dissolved in DMSO) to the first well and serially dilute (1:2) across the row.
-
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours .
-
Readout: Add 20 µL of resazurin dye (0.01%). Incubate for 2 hours.
-
Result: Blue = No growth (Inhibition). Pink = Growth. The lowest concentration remaining blue is the MIC.
-
Mechanism of Action (Signaling Pathway)
The anticancer efficacy of 3-phenylindole derivatives often involves Tubulin Polymerization Inhibition , leading to cell cycle arrest at the G2/M phase.
Figure 2: Proposed mechanism of action for anticancer activity. Binding to tubulin disrupts microtubule dynamics, forcing apoptosis.
References
-
Synthesis and biological evaluation of novel indolylpyrimidine derivatives. International Journal of Recent Scientific Research.
-
5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde: Biological Activity & Properties. Smolecule.
-
Application Notes: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents. BenchChem.
-
A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. BenchChem.
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis and Antibacterial Activities. ResearchGate.
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Validation of the Antimycobacterial Activity of 3-Phenyl-1H-Indole Derivatives
Executive Summary
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel chemical entities (NCEs) that bypass established resistance mechanisms. The 3-phenyl-1H-indole scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity for mycobacterial cell wall penetration and metabolic stability.
This guide provides a technical validation of 3-phenyl-1H-indole derivatives, comparing their efficacy against standard-of-care agents (Isoniazid, Rifampicin). It details the Structure-Activity Relationships (SAR) governing their potency, outlines self-validating experimental protocols (REMA), and proposes a likely Mechanism of Action (MoA) involving Pks13 inhibition.
The Chemical Scaffold: Why 3-Phenyl-1H-Indole?
The indole ring system is ubiquitous in bioactive natural products. However, the 3-phenyl substitution specifically addresses two critical challenges in antitubercular drug design:
-
Mycolic Acid Layer Penetration: The hydrophobic phenyl ring at position 3 increases the LogP (partition coefficient), facilitating passive diffusion through the waxy, lipid-rich mycobacterial cell wall.
-
Target Engagement: The scaffold mimics the biaryl motifs found in several Pks13 inhibitors, allowing it to occupy hydrophobic pockets within mycobacterial enzymes that are inaccessible to hydrophilic first-line drugs.
Comparative Performance Analysis
The following analysis compares optimized 3-phenyl-1H-indole derivatives (specifically trifluoromethyl and methoxy-substituted analogs) against first-line antitubercular agents.
Table 1: Comparative Efficacy and Toxicity Profile
| Compound Class | Representative Agent | MIC (µg/mL) [H37Rv] | MDR-TB Activity | Cytotoxicity (CC₅₀, Vero Cells) | Selectivity Index (SI) | Resistance Mechanism |
| 3-Phenyl-1H-Indole | Compound 3h (4-CF₃) | 0.8 – 3.2 | Retained | > 100 µg/mL | > 30 | Pks13 / MmpL3 (Putative) |
| Isoniazid (INH) | Standard | 0.05 – 0.1 | Lost | > 500 µg/mL | > 5000 | KatG mutation |
| Rifampicin (RIF) | Standard | 0.1 – 0.5 | Lost | > 100 µg/mL | > 200 | rpoB mutation |
| Fluoroquinolones | Ciprofloxacin | 0.5 – 2.0 | Variable | ~ 20-50 µg/mL | ~ 10-40 | GyrA/GyrB mutation |
Key Insight: While first-line drugs like INH exhibit superior raw potency (lower MIC) against susceptible strains, 3-phenyl-1H-indoles maintain their efficacy against MDR strains. The lack of cross-resistance suggests a distinct mechanism of action, making them ideal candidates for combination therapy.
Structure-Activity Relationship (SAR) Insights
Experimental validation has identified three critical vectors for optimization on the indole core.
The C3-Phenyl Ring (The "Warhead")
-
Unsubstituted Phenyl: Generally exhibits weak activity (MIC > 64 µg/mL).
-
Electron-Withdrawing Groups (EWG): Substitution with -CF₃ or -F at the para position of the phenyl ring dramatically enhances potency (MIC drops to < 5 µg/mL). This likely prevents metabolic oxidation of the phenyl ring and increases lipophilicity.
-
Electron-Donating Groups (EDG): A -OCH₃ (methoxy) group also improves activity, likely through hydrogen bond acceptance within the target binding pocket.
The Indole Core (C5 Position)
-
Halogenation (Cl, Br, F) at the C5 position of the indole ring often acts as a "potency multiplier," stabilizing the molecule in the hydrophobic cleft of the target protein.
The N1 Nitrogen
-
Free -NH: Essential for hydrogen bonding in many derivatives.
-
Alkylation: Methylation of N1 often reduces activity, suggesting the proton is involved in a critical donor interaction or that steric bulk at N1 hinders binding.
Figure 1: Strategic optimization vectors for the 3-phenyl-1H-indole scaffold based on empirical MIC data.
Experimental Validation Protocols
To ensure data integrity, the following self-validating workflows must be used.
Resazurin Microtiter Assay (REMA)
The REMA plate method is the gold standard for high-throughput screening due to its cost-effectiveness and visual readout.
Principle: Metabolically active bacteria reduce blue resazurin (non-fluorescent) to pink resorufin (fluorescent).[1]
Protocol:
-
Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until mid-log phase (OD₆₀₀ ~ 0.6–0.8). Dilute to ~10⁵ CFU/mL.
-
Plate Layout: Use sterile 96-well plates.
-
Perimeter Wells: Fill with sterile water to prevent evaporation (edge effect).
-
Test Wells: Add 100 µL of 7H9 medium containing serial 2-fold dilutions of the indole derivative (Range: 64 µg/mL to 0.125 µg/mL).
-
Controls: Drug-free growth control (100% viability) and sterile media control (0% viability).
-
-
Inoculation: Add 100 µL of bacterial suspension to test wells.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (inhibition).
-
Pink: Growth (failure).
-
Validation: The growth control must be pink; the sterile control must be blue.
-
Cytotoxicity & Selectivity Index (SI)
Potency without selectivity is toxicity.
Protocol:
-
Cell Line: Vero (African Green Monkey Kidney) or HepG2 cells.[2]
-
Method: MTT Assay. Cells are incubated with compounds for 72 hours.[2][3][4]
-
Calculation:
- : Concentration killing 50% of mammalian cells.
- .[5]
-
Target: An SI > 10 is considered a valid hit for lead optimization.
Figure 2: The "Go/No-Go" validation pipeline for antimycobacterial lead discovery.
Mechanism of Action (Hypothesis & Validation)
While the exact mechanism for all 3-phenylindoles varies, current literature and docking studies point to Polyketide Synthase 13 (Pks13) as a primary target.
-
Target Function: Pks13 is an essential enzyme involved in the final condensation step of mycolic acid biosynthesis.
-
Binding Mode: The indole core occupies the active site, while the 3-phenyl group extends into the hydrophobic channel, mimicking the substrate's lipid chain.
-
Validation Experiment: To confirm this MoA, researchers should perform an overexpression assay . If the compound targets Pks13, overexpression of the pks13 gene in Mtb should shift the MIC to a higher value (resistance by target abundance).
References
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 2021.[3] [Link]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2002. [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors. Molecules, 2022.[6] [Link]
-
Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly (MmpL3). Chemical Science, 2020. [Link]
Sources
A Senior Application Scientist's Guide to the Synthetic Efficiency of 3-Phenyl-1H-indole-2-carbaldehyde
Introduction
The 3-Phenyl-1H-indole-2-carbaldehyde scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its derivatives have shown promise in a range of therapeutic areas, acting as potent enzyme inhibitors, receptor antagonists, and fluorescent probes. Furthermore, the unique electronic properties of this scaffold make it a valuable building block in the design of novel organic electronic materials.[1]
Despite its importance, the synthesis of 3-Phenyl-1H-indole-2-carbaldehyde presents a notable challenge in regioselectivity. The inherent electronic nature of the indole ring favors electrophilic substitution at the C3 position, making the direct formylation at C2 of a 3-substituted indole a non-trivial task. This guide provides a comprehensive benchmark of the synthetic efficiency for producing 3-Phenyl-1H-indole-2-carbaldehyde, comparing various strategic approaches. We will delve into the synthesis of the key precursor, 3-phenyl-1H-indole, and then critically evaluate the methodologies for the crucial C2-formylation step. This document is intended to equip researchers, scientists, and drug development professionals with the practical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
I. Synthesis of the Precursor: 3-Phenyl-1H-indole
The most efficient and direct route to the 3-phenyl-1H-indole precursor is through a palladium-catalyzed direct C-H arylation of indole. This modern approach offers high regioselectivity and good to excellent yields, avoiding the multi-step sequences often required in classical indole syntheses.
Methodology: Palladium-Catalyzed Direct C-H Arylation
This method facilitates the direct coupling of an aryl halide with the C3 position of indole, catalyzed by a palladium complex. The choice of ligand and base is crucial for achieving high efficiency and selectivity.
Caption: Palladium-catalyzed direct C-H arylation of indole.
Experimental Protocol: Synthesis of 3-Phenyl-1H-indole [2]
-
To a screw-cap vial, add indole (1.0 mmol), iodobenzene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), 1,1'-bis(diphenylphosphino)methane (dppm, 0.05 mmol, 5 mol%), and lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol).
-
Add degassed water (2 mL) to the vial.
-
Seal the vial and stir the mixture vigorously at 110 °C for 18 hours.
-
After cooling to room temperature, partition the reaction mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3-phenyl-1H-indole as a white solid.
Characterization Data for 3-Phenyl-1H-indole: [2]
-
Yield: 77%
-
Melting Point: 82-85 °C
-
¹H NMR (400 MHz, CDCl₃) δ: 8.20 (s, 1H, NH), 7.95 (d, J = 8.0 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 7.48–7.39 (m, 3H), 7.36 (d, J = 2.5 Hz, 1H), 7.32–7.16 (m, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4.
II. Benchmarking C2-Formylation Strategies
The primary challenge in synthesizing 3-Phenyl-1H-indole-2-carbaldehyde lies in directing the formylation to the C2 position in the presence of a C3 substituent. We will compare two primary strategies: the Vilsmeier-Haack reaction and a lithiation-formylation approach.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[3] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality of Experimental Choice: While the Vilsmeier-Haack reaction on unsubstituted indole strongly favors C3 formylation, the presence of a bulky substituent at C3, such as a phenyl group, can influence the regioselectivity. Steric hindrance at the C3 position might direct the electrophilic Vilsmeier reagent to the C2 position to some extent. However, this is often not a clean reaction and can lead to a mixture of isomers.
Sources
The 3-Phenyl-1H-indole-2-carbaldehyde Scaffold: A Comparative Guide to its Therapeutic Potential
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive evaluation of the therapeutic potential of the 3-Phenyl-1H-indole-2-carbaldehyde scaffold, a specific embodiment of this versatile heterocyclic system. We will objectively compare its projected performance in key therapeutic areas—oncology, infectious diseases, and neuroprotection—against established alternatives, supported by experimental data from closely related analogs and a thorough examination of the underlying science. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
The Architectural Advantage of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous natural products and FDA-approved drugs.[2] Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind to a wide array of biological targets.[2] The 3-Phenyl-1H-indole-2-carbaldehyde scaffold strategically positions a phenyl group at the 3-position and a reactive carbaldehyde at the 2-position. This arrangement offers a synthetically tractable platform for generating diverse libraries of derivatives, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Comparative Analysis of Therapeutic Potential
While specific biological activity data for 3-Phenyl-1H-indole-2-carbaldehyde is not extensively available in the public domain, we can infer its potential by examining its close structural isomer, 2-phenylindole-3-carbaldehyde, and other related indole derivatives. This comparative approach is a common strategy in early-stage drug discovery to prioritize scaffolds for further investigation.
Anticancer Activity: A Promising Frontier
Indole derivatives have a rich history in oncology, with natural products like vincristine and vinblastine being mainstays in chemotherapy for decades.[1] Modern synthetic indole-based compounds continue to show significant promise by targeting various cancer-associated pathways.[2]
Comparative Performance:
Derivatives of the isomeric 2-phenylindole-3-carbaldehyde have demonstrated potent anticancer activity, particularly against breast cancer cell lines. This positions the 3-Phenyl-1H-indole-2-carbaldehyde scaffold as a high-priority candidate for anticancer drug discovery.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole-3-carbaldehyde derivative | MDA-MB-231 | 0.005 - 0.02 | [3] |
| 2-Phenylindole-3-carbaldehyde derivative | MCF-7 | 0.005 - 0.02 | [3] |
| Doxorubicin (Standard of Care) | MDA-MB-231 | ~1.38 - 3.16 | [4][5] |
| Doxorubicin (Standard of Care) | MCF-7 | ~0.69 - 4.0 | [2][4] |
Note: The data for the indole derivative is for a closely related isomer and serves as a strong indicator of the potential of the 3-Phenyl-1H-indole-2-carbaldehyde scaffold.
Mechanistic Insights: Targeting the Cytoskeleton and Signaling Cascades
A primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.
Furthermore, indole compounds are known to modulate critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival.[7]
Antimicrobial Activity: A Broad Spectrum of Possibilities
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of bacteria and fungi.[5] The lipophilic nature of the indole ring is thought to facilitate passage through microbial cell membranes.
Comparative Performance:
While specific MIC data for 3-Phenyl-1H-indole-2-carbaldehyde is pending, related indole-based compounds have shown significant antimicrobial potential.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Indole-3-carbaldehyde derivative | S. aureus | 100 - 150 | [8] |
| Indole-triazole conjugate | E. coli | ~250 | [5] |
| Indole-triazole conjugate | C. albicans | 2 | [5] |
| Indole-triazole conjugate | C. tropicalis | 2 | [5] |
| Ampicillin (Standard of Care) | E. coli | 4 | [9] |
| Ampicillin (Standard of Care) | S. aureus | 0.6 - 1 | [9] |
| Ciprofloxacin (Standard of Care) | E. coli | 0.013 - 0.08 | [10] |
| Ciprofloxacin (Standard of Care) | S. aureus | 0.25 - 0.6 | [10][11] |
| Fluconazole (Standard of Care) | C. albicans | ≤ 2 (Susceptible) | [12] |
| Fluconazole (Standard of Care) | C. tropicalis | ≤ 2 (Susceptible) | [13] |
Mechanistic Insights: Disrupting the Microbial Barrier
A key antimicrobial mechanism for many heterocyclic compounds, including indoles, is the disruption of the bacterial cell membrane.[14] The cationic nature of some indole derivatives can lead to electrostatic interactions with the anionic components of bacterial membranes, such as phospholipids, leading to membrane depolarization, pore formation, and ultimately cell lysis.
Antioxidant and Neuroprotective Potential
Oxidative stress is a key pathological feature of numerous neurodegenerative diseases. Compounds with antioxidant properties can mitigate neuronal damage. Indole derivatives, such as indole-3-carbinol, have shown neuroprotective effects through their antioxidant and anti-inflammatory properties.[15] Derivatives of indole-3-carboxaldehyde have also demonstrated significant antioxidant activity in DPPH free radical scavenging assays.[16] This suggests that the 3-Phenyl-1H-indole-2-carbaldehyde scaffold could be a valuable starting point for the development of novel neuroprotective agents.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the 3-Phenyl-1H-indole-2-carbaldehyde derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the 3-Phenyl-1H-indole-2-carbaldehyde derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[16]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 3-Phenyl-1H-indole-2-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutics. The strong anticancer activity of its close isomers against breast cancer cell lines, coupled with the broad-spectrum antimicrobial and potential neuroprotective properties of the wider indole family, underscores its therapeutic potential. The synthetic tractability of the carbaldehyde group allows for the creation of diverse chemical libraries, which can be screened to identify potent and selective lead compounds.
Future research should focus on the synthesis and biological evaluation of a focused library of 3-Phenyl-1H-indole-2-carbaldehyde derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. Promising compounds should then be advanced into more complex in vitro and in vivo models to fully elucidate their therapeutic potential and mechanism of action.
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- 13. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. mdpi.com [mdpi.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
3-Phenyl-1H-indole-2-carbaldehyde: Operational Disposal & Handling Guide
Executive Summary & Chemical Profile
This guide outlines the critical disposal workflows for 3-Phenyl-1H-indole-2-carbaldehyde , a privileged scaffold intermediate used in drug discovery.[1] While not classified as a "High Hazard" (e.g., explosive or radioactive), its dual functionality—an electron-rich indole ring coupled with a reactive aldehyde—requires specific segregation to prevent polymerization or unwanted oxidation in waste streams.[1]
Immediate Safety Profile:
-
Primary Hazard: Irritant (Respiratory, Skin, Eye).[1]
-
Reactivity: Aldehydes can undergo autoxidation to carboxylic acids; Indoles are sensitive to strong acids (polymerization risk).[1]
-
Disposal Class: Non-Halogenated Organic.[1]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 3-Phenyl-1H-indole-2-carbaldehyde |
| CAS Number | 6915-66-8 |
| Molecular Formula | |
| Physical State | Solid (Powder), typically beige to yellow |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
| RCRA Code (US) | Not listed specifically; defaults to D001 (Ignitable) if in flammable solvent, or general Organic Waste.[1][2][3] |
Waste Stream Segregation Logic
Effective disposal relies on understanding the chemical fate of the molecule.[1] We do not simply "throw away" chemicals; we route them to the appropriate destruction facility.[1]
The "Why" Behind the Protocol
-
Indole Stability: The indole core is stable but can polymerize in the presence of strong Lewis acids.[1] Do not mix with acidic waste streams (e.g., waste generated from Friedel-Crafts reactions) to avoid exotherms in the waste drum.[1]
-
Aldehyde Reactivity: The aldehyde group is a reducing agent.[1] It must be kept separate from Strong Oxidizers (Nitric acid, Peroxides, Permanganates) to prevent fire hazards.[1]
-
Aquatic Toxicity: As a polycyclic aromatic hydrocarbon derivative, this compound is expected to be toxic to aquatic life.[1] Zero-drain discharge policy applies.
Operational Disposal Procedures
Scenario A: Solid Waste (Expired or Excess Solids)[1]
-
Status: Pure compound or contaminated solids (gloves, weighing boats).[1]
-
Protocol:
-
Place solid material in a sealable polyethylene bag or wide-mouth HDPE jar.[1]
-
Label clearly: "Non-Hazardous Waste - Solid Organic" (or "Hazardous" if local regulations dictate based on Irritant status).[1]
-
Destination: High-Temperature Incineration.
-
Note: Do not dissolve solids in solvent just to dispose of them; this increases waste volume and cost.[1]
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Status: Dissolved in organic solvents (DCM, DMSO, Ethanol).[1]
-
Protocol:
-
Segregation: Pour into the Non-Halogenated Organic Solvent carboy (unless dissolved in DCM/Chloroform, then use Halogenated ).
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize with Sodium Bicarbonate before adding to the central waste drum to prevent polymerization.[1]
-
Destination: Fuel Blending / Incineration.
-
Scenario C: Chemical Deactivation (Optional Pre-treatment)[1]
-
Context: Large quantities (>50g) of aldehyde-rich waste where reducing volatility or reactivity is desired before long-term storage.[1]
-
Mechanism: Sodium Bisulfite addition forms a water-soluble bisulfite adduct, effectively "masking" the reactive aldehyde group.[1]
Bisulfite Quenching Protocol:
-
Dissolve the aldehyde waste in a minimal amount of Ethanol or Ethyl Acetate.[1]
-
Prepare a saturated aqueous solution of Sodium Bisulfite (
) . -
Slowly add the bisulfite solution to the aldehyde mixture with stirring.
-
Observation: A precipitate (the bisulfite adduct) may form.[1][4]
-
Disposal: The resulting mixture is chemically stable but still organic waste .[1] Dispose of the slurry in the Non-Halogenated Organic waste stream.[1] Do not pour down the drain.
Visualized Workflows
Figure 1: Disposal Decision Matrix
This logic flow ensures compliance with standard laboratory safety protocols (OSHA/EPA).
Caption: Decision matrix for segregating indole-aldehyde waste based on physical state and solvent carrier.
Figure 2: Bisulfite Deactivation Mechanism
Understanding the chemistry helps justify the safety step.[1]
Caption: Chemical quenching of the aldehyde moiety to a stable sulfonate salt.
Emergency Spill Response
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear Nitrile gloves, Lab coat, and Safety Goggles.[1][5] (Respirator N95 recommended if powder is fine/dusty).[1]
-
Containment:
-
Clean: Wipe the surface with Ethanol followed by soap and water.[1] The ethanol helps solubilize the organic residue that water might miss.[1]
-
Disposal: All cleanup materials go into the Solid Hazardous Waste bin.
References
-
PubChem. (2025).[1][6] 3-Phenyl-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine.[1] [Link][1]
-
American Chemical Society (ACS). (2023).[1] Guide to Laboratory Waste Management. ACS Center for Lab Safety.[1] [Link]
-
Washington State Dept. of Ecology. (2010).[1] Treatment by Aldehyde Deactivation.[1][7] Publication 10-04-023. [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Sources
- 1. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hscprep.com.au [hscprep.com.au]
- 6. 3-Phenyl-1H-indole-2-carbaldehyde | C15H11NO | CID 12327719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
